2-(1-Methylnonyl)phenol
Description
Contextualization within Alkylphenol Chemistry Research
Alkylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups. researchgate.net These compounds are synthesized through the alkylation of phenols. wikipedia.org The properties and applications of alkylphenols are heavily influenced by the nature and position of the alkyl substituent on the aromatic ring. researchgate.net Commercially significant alkylphenols typically have alkyl groups with three to twelve carbon atoms. researchgate.net
2-(1-Methylnonyl)phenol (B13731974) falls into the category of long-chain alkylphenols (LCAPs). Specifically, it is an isomer of decylphenol, possessing a C10 alkyl chain attached to the phenol ring. Its structure consists of a nonyl group attached to the phenol's ortho position via the first carbon of the chain, which is also substituted with a methyl group. This branched structure distinguishes it from linear alkylphenols. The synthesis of such compounds is a key area of research, as traditional methods often yield complex mixtures of isomers. orgsyn.orgorgsyn.org Alkylphenols serve as precursors for a wide range of products, including nonionic surfactants, phenolic resins, polymer additives, and agrochemicals. researchgate.netwikipedia.org
Historical Perspectives on Related Chemical Entities and Initial Scholarly Inquiries
The term "alkylphenol" first appeared in scientific literature around 1900. merriam-webster.com Historically, the primary method for producing alkylphenols has been the acid-catalyzed Friedel-Crafts alkylation of phenol with corresponding alkenes. researchgate.netorgsyn.org However, this method presented several challenges, including the formation of mixtures of mono- and multi-alkylated products, lack of regioselectivity (ortho-, meta-, and para- substitution), and rearrangement of alkyl cation intermediates, leading to a variety of branched isomers. orgsyn.orgorgsyn.org
While specific early research on this compound is not extensively documented in seminal literature, a 1958 patent details a phenol alkylation process using an aluminum phenoxide catalyst with decene-1 to produce ortho-(1-methylnonyl)phenol. google.com This document identified the compound as a novel composition of matter with potential applications as an insecticide, fungicide, miticide, and antioxidant for fuels and oils. google.com Broader academic and industrial interest in the alkylphenol class grew from the 1980s onward, largely driven by investigations into the environmental presence and properties of other LCAPs like 4-nonylphenol (B119669) and 4-tert-octylphenol. nih.govnih.gov These investigations spurred more in-depth research into the synthesis, analysis, and application of the entire family of compounds. nih.gov
Current Research Landscape and Emerging Areas of Investigation for this compound
Modern research in alkylphenol chemistry focuses on developing more efficient and selective synthesis methods. A significant advancement is the regioselective ortho-alkylation of phenols using transition-metal catalysts. For this compound, a highly efficient procedure using a rhenium catalyst (Re₂(CO)₁₀) has been developed. orgsyn.orgorgsyn.org This method demonstrates high regioselectivity for the ortho position and prevents multiple alkylations, overcoming the primary drawbacks of traditional acid catalysis. orgsyn.org The reaction involves heating phenol with 1-decene (B1663960) in the presence of the rhenium catalyst, yielding this compound in high purity. orgsyn.org
The table below summarizes the optimized, rhenium-catalyzed synthesis of this compound. orgsyn.org
| Parameter | Value |
| Catalyst | Dirhenium decacarbonyl (Re₂(CO)₁₀) |
| Reactants | Phenol, 1-Decene |
| Solvent | Mesitylene |
| Temperature | 160 °C |
| Reaction Time | 48 hours |
| Yield | 79-80% |
| Purification | Kugelrohr distillation |
Detailed analytical data has been published for the characterization of this compound produced by this method.
| Property | Data |
| Appearance | Colorless oil |
| Boiling Point | 152 °C (at 3.8 mmHg) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 0.88 (t, J = 6.8 Hz, 3H), 1.17-1.34 (m, 15H), 1.51-1.70 (m, 2H), 3.03 (tq, J = 6.9, 7.2 Hz, 1H), 4.66 (s, 1H), 6.74 (dd, J = 1.6, 7.6 Hz, 1H), 6.91 (dt, J = 1.2, 7.6 Hz, 1H), 7.06 (dt, J = 1.6, 7.6 Hz, 1H), 7.16 (dd, J = 1.6, 7.6 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 14.7, 21.5, 23.3, 28.3, 29.9, 30.2, 30.4, 32.5, 32.8, 37.7, 115.9, 121.6, 127.1, 127.7, 134.1, 153.4 |
| IR (neat) cm⁻¹ | 3462, 2957, 2926, 2855, 1501, 1452, 1232, 1175, 750 |
Data sourced from Organic Syntheses. orgsyn.org
Emerging areas of investigation include the use of alkylphenols as feedstock for renewable chemicals. For example, recent studies have explored the selective hydrogenation of lignin-derived alkylphenols to produce valuable intermediates like alkyl-cyclohexanones, which are precursors for renewable caprolactone. acs.org While this research often uses simpler alkylphenols like p-cresol (B1678582) as models, the principles are applicable to more complex structures. acs.org Furthermore, there is a growing trend towards the development of bio-based and more sustainable alkyl phenol derivatives to address environmental concerns associated with some traditional alkylphenols. marketresearchfuture.commarkwideresearch.com Advanced analytical methods, including various forms of chromatography, continue to be refined for the precise detection and quantification of phenols and their derivatives in diverse matrices. nkust.edu.twepa.govepa.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
93891-77-1 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2-decan-2-ylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-11-14(2)15-12-9-10-13-16(15)17/h9-10,12-14,17H,3-8,11H2,1-2H3 |
InChI Key |
YYUUSAFRJJBDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1 Methylnonyl Phenol and Its Analogues
Regioselective Synthesis Strategies for Substituted Phenols
The primary challenge in synthesizing 2-(1-Methylnonyl)phenol (B13731974) is directing the alkyl group to the ortho position of the phenolic hydroxyl group. Phenol (B47542) is an ortho-, para-directing activator in electrophilic aromatic substitution, often leading to a mixture of isomers.
Alkylation Reactions and Catalytic Systems (e.g., Friedel-Crafts Alkylation, Metal-Catalyzed Coupling)
Friedel-Crafts Alkylation:
The classical method for alkylating aromatic rings is the Friedel-Crafts reaction. jk-sci.compressbooks.pub This reaction involves the electrophilic substitution of an alkyl group onto the phenol ring using an alkyl halide or an alkene as the alkylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). slchemtech.commt.com For the synthesis of this compound, 1-decene (B1663960) would be a suitable alkylating agent in the presence of a protic or Lewis acid.
The general mechanism involves three main steps:
Formation of the Electrophile: The Lewis acid activates the alkylating agent (e.g., an alkene or alkyl halide) to generate a carbocation or a carbocation-like complex. mt.compw.livestudy.com
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion, which temporarily disrupts the ring's aromaticity. mt.compw.live
Deprotonation: A base removes a proton from the carbon atom where the alkyl group has attached, restoring the aromaticity of the ring and regenerating the catalyst. jk-sci.commt.com
However, traditional Friedel-Crafts alkylation faces several challenges:
Polyalkylation: The product, an alkylated phenol, is often more nucleophilic than the starting phenol, making it susceptible to further alkylation. pw.livequora.com This can be minimized by using a large excess of the aromatic reactant. jk-sci.com
Lack of Regioselectivity: The reaction typically yields a mixture of ortho- and para-isomers, with the para-product often being thermodynamically favored.
Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of products with different alkyl structures. pw.livemasterorganicchemistry.comwikipedia.org
To overcome the regioselectivity issue, specialized catalytic systems have been developed to favor ortho-alkylation. Aluminum thiophenoxide catalysts, for instance, have been shown to selectively direct alkyl groups to the ortho position of phenols. google.com
Metal-Catalyzed Ortho-Alkylation:
Modern synthetic strategies increasingly rely on transition metal catalysts to achieve high regioselectivity. These methods offer a powerful alternative to classical Friedel-Crafts reactions.
Rhenium Catalysis: Dirhenium decacarbonyl, Re₂(CO)₁₀, has been reported as an effective catalyst for the exclusive ortho-alkylation of phenols with alkenes. orgsyn.org This method is highly selective, stopping at mono-alkylation and occurring only at the position ortho to the hydroxyl group. orgsyn.org
Palladium/Lewis Acid Dual Catalysis: A cooperative system using heterogeneous Palladium on Carbon (Pd/C) and a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) can selectively alkylate phenols at the ortho position using primary alcohols as alkylating agents. nih.gov This system allows for the recovery and reuse of the heterogeneous catalyst. nih.gov
Iron Oxide Catalysis: Catalysts composed primarily of iron oxide (Fe₂O₃) with other metal oxides have been used for the ortho-alkylation of phenols with alcohols. google.com
Platinum-Mediated Alkylation: Platinum complexes have been shown to mediate a highly selective ortho aromatic electrophilic substitution on phenol. nih.gov
These metal-catalyzed systems often operate through different mechanisms than Friedel-Crafts, sometimes involving coordination of the metal to the phenolic oxygen, which directs the alkylating agent to the adjacent ortho position.
| Catalytic System | Alkylating Agent | Key Advantages | Challenges | Reference |
|---|---|---|---|---|
| AlCl₃ / FeCl₃ (Friedel-Crafts) | Alkyl Halides, Alkenes | Well-established, versatile | Poor regioselectivity, polyalkylation, carbocation rearrangement | slchemtech.commt.compw.live |
| Aluminum Thiophenoxide | Unsaturated Hydrocarbons | High ortho-selectivity | Catalyst preparation | google.com |
| Re₂(CO)₁₀ | Alkenes | Exclusive ortho-mono-alkylation | Cost and toxicity of rhenium | orgsyn.org |
| Pd/C + Sc(OTf)₃ | Primary Alcohols | High ortho-selectivity, reusable catalyst | Requires dual catalyst system | nih.gov |
Stereoselective Approaches to Chiral Alkylphenol Synthesis
The "1-methylnonyl" group in this compound contains a chiral center at the first carbon of the alkyl chain. Synthesizing a single enantiomer of this compound requires stereoselective methods.
Asymmetric synthesis aims to produce a single enantiomer of a chiral product. ethz.ch This can be achieved using several strategies:
Chiral Auxiliaries: An enantiopure group (the auxiliary) is attached to the starting material to direct the stereochemistry of a subsequent reaction. The auxiliary is removed afterward. ethz.ch
Chiral Catalysts: A small amount of a chiral catalyst is used to control the stereochemical outcome of the reaction. This is a highly efficient approach.
Chiral Pool Synthesis: The synthesis starts with an enantiomerically pure natural product, such as an amino acid or sugar, that already contains some of the required stereocenters. ethz.ch
For the synthesis of chiral alkylphenols, research has explored asymmetric oxidation of o-alkylphenols using chiral hypervalent iodine(V) compounds, which can produce products with significant levels of asymmetric induction. nih.govnih.gov While this specific reaction creates o-quinol dimers, the principle demonstrates the use of chiral reagents to influence stereochemistry in phenol derivatives. nih.gov Another approach involves the stereoselective preparation of chiral secondary alkyllithium or alkylcopper reagents, which can then react with appropriate precursors. researchgate.net The development of a catalytic, enantioselective method for the direct ortho-alkylation of phenols to produce compounds like this compound remains a significant area of research.
Precursor Chemistry and Reaction Mechanism Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and controlling selectivity.
Mechanistic Studies of Carbon-Carbon Bond Formation
The formation of the carbon-carbon bond between the phenol ring and the alkyl group has been the subject of detailed mechanistic studies, particularly for acid-catalyzed alkylation. Theoretical studies using density functional theory (DFT) have provided significant insights. acs.orgcaltech.edu
Two primary mechanistic pathways have been proposed:
Neutral Pathway: This mechanism accounts for the initial formation of phenolic ether. It involves an exothermic reaction between an olefin (like 1-decene) and an acid catalyst (e.g., modeled by benzene (B151609) sulfonic acid) to form an ester. This ester then reacts with phenol, leading to O-alkylation, ortho-C-alkylation, or para-C-alkylation. acs.orgcaltech.edu
Ionic Rearrangement Mechanism: This pathway describes the intramolecular migration of the alkyl group from the phenolic ether to the ortho and para positions on the ring. caltech.eduresearchgate.net Protonation of the ether significantly lowers the energy barriers for these migrations, facilitating the formation of C-alkylphenols. acs.orgresearchgate.net The competition between the hydrogen atom and the alkyl group at the ortho position is a key factor in determining the ortho/para product ratio. caltech.edu
In zeolite-catalyzed reactions, it has been proposed that the alkylation of phenol with an alcohol proceeds via an electrophilic attack of a carbocation on the aromatic ring. pnnl.gov Studies suggest that the dehydration of the alcohol to form an alkene, which is then protonated to a carbocation, is a key step. pnnl.gov
Investigation of Transition States and Intermediates
Computational chemistry has been instrumental in identifying the structures and energies of transition states and intermediates along the reaction pathway. acs.org For Friedel-Crafts alkylation, the key intermediate is the arenium ion (or sigma complex), formed when the aromatic ring attacks the electrophile. mt.com The stability of this intermediate is crucial for the reaction to proceed.
In the ionic rearrangement mechanism, positively charged protonated species are key intermediates that lower the transition barriers for the alkyl group's migration from the oxygen atom to the carbon atoms of the ring. caltech.eduresearchgate.net Mechanistic studies on rhenium-catalyzed monoalkylation of phenols have identified potential catalyst-substrate intermediates and off-cycle species, revealing a complex interplay even in highly selective reactions. acs.org The turnover-limiting step in this specific catalytic cycle was identified as catalyst deaggregation. acs.org
| Reaction Pathway | Key Intermediate(s) | Key Feature(s) | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | Carbocation, Arenium Ion (Sigma Complex) | Electrophilic attack on the aromatic ring, temporary loss of aromaticity. | mt.compw.live |
| Neutral Pathway (Acid-Catalyzed) | Sulfonic Ester Complex | Leads to initial O-alkylation product (phenolic ether). | acs.orgcaltech.edu |
| Ionic Rearrangement | Protonated Phenolic Ether | Lowers transition barriers for intramolecular alkyl group migration to form C-alkylphenols. | caltech.eduresearchgate.net |
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. ijesrr.orgnih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Catalysts: Traditional Friedel-Crafts catalysts like AlCl₃ are often used in stoichiometric amounts and generate significant acidic waste. Replacing them with heterogeneous, recyclable catalysts such as zeolites, clays (B1170129), or supported metal catalysts is a primary goal. ijesrr.orgbdu.ac.in These solid acid catalysts are generally less corrosive, easier to separate from the reaction mixture, and can be reused. nih.gov
Alternative Solvents and Solvent-Free Reactions: Many organic reactions use volatile and often toxic solvents. Green alternatives include water, ionic liquids, or supercritical fluids. nih.govjddhs.com Performing reactions in the absence of a solvent (dry media reaction) is an even better approach, as it completely eliminates solvent waste. bdu.ac.injddhs.com
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. ijesrr.orgjddhs.com
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. jddhs.com Catalytic ortho-alkylation reactions, which directly combine phenol and an alkene, generally have a high atom economy.
Solvent-Free Reactions and Renewable Feedstocks
The principles of green chemistry are increasingly influencing the design of synthetic routes for alkylated phenols. Key among these are the reduction or elimination of volatile organic solvents and the utilization of renewable starting materials. mdpi.comchemistryviews.org
The shift from fossil-based feedstocks to renewable alternatives is a critical aspect of sustainable chemistry. nih.gov Lignocellulosic biomass, a non-food-based renewable resource, is a promising source of aromatic compounds, including phenol and its derivatives. rsc.orgnih.gov Lignin (B12514952), a complex polymer found in wood, can be catalytically depolymerized to yield a mixture of phenolic compounds that can serve as starting materials for further functionalization. rsc.orgacs.org For instance, phenol derived from lignin could be alkylated using a C10 alkene derived from renewable sources, such as fatty acids from plant oils, to produce bio-based this compound. Research has demonstrated the conversion of lignocellulose-derived alkylmethoxyphenols into phenol, which can then be integrated into existing chemical production streams. nih.govacs.org
| Approach | Description | Potential Advantages |
| Solvent-Free Synthesis | Reaction conducted without a solvent, often using mechanochemistry (ball-milling) or heating the neat reactants. chemistryviews.org | Reduced waste, no solvent separation required, potentially faster reaction times, lower environmental impact. mdpi.comchemistryviews.org |
| Renewable Feedstocks | Utilization of starting materials derived from biomass, such as lignin for the phenol core and plant oils for the alkyl chain. rsc.orgnih.gov | Reduced reliance on fossil fuels, potential for biodegradability, improved sustainability profile. nih.gov |
Catalytic Efficiency and Atom Economy
The efficiency of a synthetic process is determined by both the effectiveness of the catalyst and the inherent efficiency of the reaction pathway, as measured by atom economy.
Catalytic Efficiency: The alkylation of phenol is typically an acid-catalyzed electrophilic substitution reaction. slchemtech.comacs.org A variety of catalysts have been developed to improve the efficiency and selectivity of this transformation. For the synthesis of this compound, which involves ortho-alkylation, catalyst selection is crucial. orgsyn.org While Friedel-Crafts alkylation using Lewis acids like aluminum chloride is a traditional method, it often suffers from poor selectivity and catalyst deactivation. orgsyn.org
Modern catalytic systems offer significant improvements. Solid acid catalysts, such as zeolites (e.g., HZSM-5), acid-treated clays, and ion-exchange resins, are highly effective for phenol alkylation. slchemtech.comgoogle.comgoogle.com These heterogeneous catalysts are easily separated from the reaction mixture, allowing for recycling and continuous processing, which is advantageous for industrial applications. slchemtech.com For example, acid-modified montmorillonite (B579905) clays have been shown to effectively catalyze the reaction between phenol and nonene, achieving high olefin conversion rates. google.com The choice of catalyst can influence the ratio of ortho to para isomers, a key factor in producing this compound selectively. acs.org
| Catalyst Type | Examples | Key Features & Performance |
| Zeolites | HZSM-5, Mordenite, HY | Shape selectivity can favor specific isomers; robust and regenerable. google.com |
| Ion-Exchange Resins | Amberlyst-15 | Provides a stable and reusable acidic medium; effective in promoting para-alkylation but can be tailored. slchemtech.comacs.org |
| Acid-Treated Clays | Montmorillonite K-10 | Cost-effective with moderate acidity; can be used in continuous flow reactors with high olefin conversion. google.com |
| Transition Metal Complexes | Rhenium carbonyls (Re₂(CO)₁₀) | High selectivity for ortho-alkylation of phenols with alkenes. orgsyn.org |
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.comlibretexts.org An ideal reaction has 100% atom economy, where all atoms from the reactants are incorporated into the final product. buecher.de
The synthesis of this compound via the direct addition of an alkene (e.g., 1-decene) to phenol is an example of a highly atom-economical reaction.
C₆H₅OH (Phenol) + C₁₀H₂₀ (Decene) → C₁₆H₂₅OH (this compound)
In this addition reaction, all atoms of the phenol and decene molecules are incorporated into the product, resulting in a theoretical atom economy of 100%. buecher.de This contrasts sharply with substitution or elimination reactions, which generate stoichiometric byproducts, thus lowering the atom economy. Maximizing atom economy is a fundamental goal of green chemistry, as it minimizes waste generation at the molecular level. chembam.com
Scale-Up Considerations and Process Optimization for Laboratory Synthesis
Translating a laboratory-scale synthesis to a larger, preparative scale requires careful consideration of various process parameters to maintain efficiency, safety, and product quality. nih.govresearchgate.net Process optimization often involves systematically varying reaction conditions to identify the optimal set of parameters. researchgate.net
For the laboratory synthesis of this compound, key parameters to optimize include:
Reactant Ratio: The molar ratio of phenol to the alkene (e.g., 1-decene) can significantly impact the reaction rate and selectivity. An excess of phenol is often used to maximize alkene conversion and minimize side reactions like alkene oligomerization. google.com
Catalyst Loading: The amount of catalyst used affects the reaction rate. Optimization aims to find the minimum amount of catalyst required to achieve a high conversion rate in a reasonable timeframe, reducing costs and potential waste.
Temperature: Reaction temperature influences both the rate of reaction and the product distribution (ortho vs. para selectivity). Adiabatic reaction conditions, where the heat of reaction is used to drive the temperature, can be employed in fixed-bed reactors for larger-scale production. google.com
Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which maximum yield is achieved, preventing the formation of degradation products from prolonged reaction times. nih.gov
Purification Method: As the scale of the synthesis increases, purification methods must be scalable. Distillation is a common method for separating the alkylated phenol product from excess phenol and any byproducts. google.com
Recent studies on the gram-scale synthesis of substituted phenols have demonstrated that simple, efficient protocols can be scaled up effectively. nih.govresearchgate.net For instance, a one-minute synthesis of phenols from arylboronic acids was successfully scaled to 5 grams while maintaining high isolated yields. nih.gov Similarly, optimization of phenol alkylation can be systematically studied by varying parameters like catalyst, solvent, and temperature to identify the most robust conditions for a range of substrates. researchgate.netresearchgate.net
| Parameter | Consideration for Scale-Up | Typical Optimization Range |
| Phenol:Alkene Molar Ratio | Using excess phenol can improve alkene conversion and suppress side reactions. google.com | 1.5:1 to 5:1 |
| Temperature | Affects reaction rate and isomeric selectivity. Higher temperatures may lead to byproducts. | 60 °C to 150 °C google.com |
| Catalyst Loading | Balance between reaction rate and cost/workup complexity. | 0.5 - 10 mol% |
| Pressure | Can be used to maintain liquid phase at higher temperatures. | Atmospheric to ~35 bar google.com |
Molecular Derivatization and Chemical Transformations of 2 1 Methylnonyl Phenol
Functionalization Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical modification, offering pathways to a diverse range of derivatives through reactions like etherification and esterification. Furthermore, its ability to direct substitutions on the aromatic ring is crucial for regioselective functionalization.
Etherification and Esterification Studies
The oxygen atom of the hydroxyl group in 2-(1-Methylnonyl)phenol (B13731974) is nucleophilic, particularly when deprotonated to form the corresponding phenoxide ion. chemistrysteps.com This enhanced nucleophilicity allows for the synthesis of various ethers and esters.
Etherification: Aryl ethers can be synthesized through several established methods. The Williamson ether synthesis, involving the reaction of the sodium phenoxide of this compound with alkyl halides (e.g., methyl iodide, ethyl bromide), is a common approach. Palladium-catalyzed reactions, such as the allylic etherification using reagents like vinyl ethylene (B1197577) carbonate, provide another modern and efficient route to specific ether derivatives. nih.govfrontiersin.org These methods allow for the introduction of a wide array of alkyl, allyl, or benzyl (B1604629) groups, modifying the compound's physical and chemical properties.
Esterification: While phenols react slowly with carboxylic acids, their esterification is efficiently achieved using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.org For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base yields the corresponding acetate (B1210297) ester. The use of different acylating agents allows for the synthesis of a library of ester derivatives with varying chain lengths and functionalities. For less reactive acyl chlorides, such as benzoyl chloride, the reaction rate can be significantly increased by first converting the phenol (B47542) to its more reactive sodium phenoxide salt. libretexts.org
| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |
|---|---|---|---|
| Etherification (Williamson) | Methyl Iodide (CH₃I) | Base (e.g., NaH, K₂CO₃) | 2-(1-Methylnonyl)anisole |
| Etherification (Williamson) | Benzyl Bromide (C₆H₅CH₂Br) | Base (e.g., NaH, K₂CO₃) | 1-(Benzyloxy)-2-(1-methylnonyl)benzene |
| Etherification (Palladium-catalyzed) | Vinyl Ethylene Carbonate | PdCl₂(dppf), Cs₂CO₃ | Allyl [2-(1-methylnonyl)phenyl] ether |
| Esterification | Acetyl Chloride (CH₃COCl) | Pyridine or other base | 2-(1-Methylnonyl)phenyl acetate |
| Esterification | Acetic Anhydride ((CH₃CO)₂O) | Base or Acid Catalyst, Heat | 2-(1-Methylnonyl)phenyl acetate |
| Esterification | Benzoyl Chloride (C₆H₅COCl) | Pyridine or NaOH (Schotten-Baumann) | 2-(1-Methylnonyl)phenyl benzoate |
Directed Ortho-Metalation and Electrophilic Substitution
The hydroxyl group strongly influences the reactivity of the aromatic ring. It is a powerful activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com In this compound, the C2 position is blocked by the alkyl group, leaving the C4 (para) and C6 (ortho) positions available for electrophilic substitution.
Electrophilic Aromatic Substitution (EAS): Reactions such as halogenation, nitration, and Friedel-Crafts alkylation are expected to proceed readily, often without the need for a strong Lewis acid catalyst, due to the activating nature of the hydroxyl group. byjus.comlibretexts.org These reactions typically yield a mixture of 4- and 6-substituted products, with the ratio depending on the specific reaction conditions and the steric bulk of the electrophile. chemistrysteps.com
Directed Ortho-Metalation (DoM): For highly regioselective functionalization at the C6 position, Directed Ortho-Metalation is a powerful strategy. wikipedia.org In this process, the phenolic hydroxyl group (or a derivative such as a carbamate (B1207046) or methoxymethyl ether) acts as a directing metalation group (DMG). nih.govbaranlab.org The DMG coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), which then selectively removes the proton from the adjacent ortho position (C6). wikipedia.org The resulting aryllithium intermediate can be trapped with a wide variety of electrophiles to install a functional group exclusively at the C6 position. baranlab.org
| Reaction Type | Reagent(s) | Major Product(s) |
|---|---|---|
| Electrophilic Substitution (Bromination) | Br₂ in CCl₄ | 4-Bromo-2-(1-methylnonyl)phenol and 6-Bromo-2-(1-methylnonyl)phenol |
| Electrophilic Substitution (Nitration) | Dilute HNO₃ | 2-(1-Methylnonyl)-4-nitrophenol and 2-(1-Methylnonyl)-6-nitrophenol |
| Electrophilic Substitution (Friedel-Crafts) | tert-Butyl chloride, AlCl₃ | 4-(tert-Butyl)-2-(1-methylnonyl)phenol |
| Directed Ortho-Metalation then Iodination | 1. sec-BuLi/TMEDA; 2. I₂ | 6-Iodo-2-(1-methylnonyl)phenol |
| Directed Ortho-Metalation then Carboxylation | 1. sec-BuLi/TMEDA; 2. CO₂; 3. H₃O⁺ | 2-Hydroxy-3-(1-methylnonyl)benzoic acid |
Modifications of the Alkyl Side Chain
The 1-methylnonyl side chain offers additional sites for chemical transformation, particularly at the benzylic carbon, which is activated by the adjacent aromatic ring.
Oxidative and Reductive Transformations
Oxidative Transformations: The benzylic carbon of the alkyl side chain, being directly attached to the phenyl ring and bearing a hydrogen atom, is susceptible to oxidation. libretexts.org Treatment with strong oxidizing agents, such as chromic acid or potassium permanganate, can oxidize this position to a carboxylic acid, cleaving the rest of the alkyl chain. libretexts.org This would transform this compound into 2-hydroxybenzoic acid derivatives. More selective oxidation might be achieved using biocatalytic systems. For example, certain P450 enzymes have been shown to selectively oxidize aliphatic C–H bonds in alkylphenols, potentially yielding hydroxylated or carbonylated derivatives on the side chain without cleaving it. nih.gov
Reductive Transformations: The saturated alkyl side chain is generally unreactive towards reduction under standard conditions. Significant transformation via reduction would require harsh conditions that would likely also affect the aromatic ring, and as such, it is not a common pathway for derivatization of this type of compound.
| Reaction Type | Reagent | Expected Product | Notes |
|---|---|---|---|
| Side-Chain Oxidation | KMnO₄ or H₂CrO₄, Heat | 2-Acetyl-benzoic acid (after cleavage) | Harsh conditions that cleave the C-C bond of the side chain. |
| Biocatalytic Oxidation | P450 Enzyme System (e.g., CreJ) | Hydroxylated alkyl side-chain derivatives | Offers potential for high regio- and stereoselectivity. nih.gov |
Formation of Macrocyclic or Polymeric Derivatives
The synthesis of macrocycles or polymers from this compound is plausible through reactions that engage the phenol ring. Oxidative coupling of phenols, often catalyzed by metal complexes, can lead to the formation of C-C or C-O bonds between monomer units, resulting in polyphenylene oxides or related polymers. However, the bulky 2-(1-methylnonyl) substituent would exert significant steric hindrance. This steric effect would likely disfavor the formation of high molecular weight linear polymers and could instead promote the formation of dimers, oligomers, or potentially macrocyclic structures under specific high-dilution conditions.
Photochemical and Radiolytic Transformations of this compound
Photochemical Transformations: Substituted phenols can undergo photochemical rearrangements. nih.gov Under specific irradiation wavelengths and in the presence of acid, it is conceivable that this compound could undergo permutation reactions, leading to the migration of the alkyl group to the meta or para positions, thus forming isomeric (1-methylnonyl)phenols. nih.gov This type of transformation proceeds through the formation of photoexcited arenium ions and bicyclic cation intermediates.
Radiolytic Transformations: The exposure of aqueous solutions of phenols to ionizing radiation, such as gamma-rays or electron beams, leads to their decomposition. epa.gov The radiolysis of water generates highly reactive species, including hydroxyl radicals, which can attack the phenol, leading to hydroxylation, ring-opening, and eventual mineralization. Therefore, this compound is expected to be degraded under such conditions.
Investigating Reaction Kinetics and Thermodynamics for Derivatization of this compound
The derivatization of this compound, a sterically hindered phenol, is governed by the principles of chemical kinetics and thermodynamics. These factors determine the rate at which derivatives are formed and the position of equilibrium for the reactions. The bulky 1-methylnonyl group at the ortho position introduces significant steric hindrance, which plays a crucial role in influencing the reaction pathways and energetics compared to unsubstituted phenol.
Reaction Kinetics
The kinetics of derivatization reactions, such as etherification and esterification, are concerned with the reaction rates and the factors that influence them. For phenols, derivatization can occur at either the hydroxyl group (O-alkylation or O-acylation) or the aromatic ring (C-alkylation or C-acylation). The relative rates of these competing reactions are influenced by the structure of the phenol, the nature of the reagents, and the reaction conditions.
In the case of this compound, the large alkyl substituent at the ortho position is expected to significantly decrease the rate of reactions occurring at the phenolic oxygen and the ortho-carbon due to steric hindrance. This effect is a key consideration in predicting the outcome of derivatization reactions.
Comparative Reaction Selectivity:
Studies on the alkylation of phenol with carbocations have shown a preference for O-alkylation over C-alkylation. For the reaction of phenol with the 1-(4-methoxyphenyl)ethyl carbocation, a selectivity ratio of 230:20:1 was observed for alkylation at oxygen, the para-carbon (C-4), and the ortho-carbon (C-2), respectively. nih.gov This inherent preference for O-alkylation is primarily attributed to a larger thermodynamic driving force. nih.gov For this compound, while O-alkylation is still thermodynamically favored, the rate would be diminished by the steric bulk around the hydroxyl group.
Computational studies using density functional theory (DFT) on the alkylation of phenol provide insights into the energy barriers for these competing pathways. These calculations can help in understanding the kinetic preferences for different derivatization routes.
| Reaction Pathway | Calculated Transition State Barrier (kcal/mol) | Reference |
| O-Alkylation | 30.62 | nih.gov |
| ortho-C-Alkylation | 35.70 | nih.gov |
| para-C-Alkylation | Not specified | nih.gov |
Table 1: Calculated Transition State Barriers for Phenol Alkylation. nih.gov
The data in Table 1, derived from computational models of phenol alkylation, illustrates that O-alkylation has a lower activation energy barrier compared to ortho-C-alkylation, indicating it is the kinetically favored pathway for unsubstituted phenol. nih.gov For this compound, the transition state barrier for both O-alkylation and especially ortho-C-alkylation would be expected to be higher due to the steric encumbrance of the 1-methylnonyl group.
Reaction Thermodynamics
Thermodynamics governs the extent to which a derivatization reaction will proceed and the relative stability of the products. The key thermodynamic parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous reaction.
Thermodynamic vs. Kinetic Control:
In the acylation of phenols, a classic example of thermodynamic versus kinetic control is often observed. O-acylation to form a phenolic ester is typically faster (kinetically controlled), while C-acylation (a Friedel-Crafts type reaction) to form a hydroxyarylketone is generally more thermodynamically stable. The Fries rearrangement is a well-known reaction where an O-acylated phenol rearranges to a more stable C-acylated product under thermodynamic conditions, often in the presence of a Lewis acid catalyst.
For this compound, the thermodynamic preference for C-acylation would likely be at the para-position to minimize steric interactions with the ortho-alkyl group.
Thermodynamic analysis of phenol acylation with acetic acid has been performed to estimate the Gibbs free energies for O-acylation versus C-acylation (Fries isomerization).
| Reaction | Temperature (K) | ΔG° (kcal/mol) | Reference |
| O-Acylation (Phenyl Acetate Formation) | 300 | - | researchgate.net |
| 800 | Lower (more favorable) | researchgate.net | |
| C-Acylation (Hydroxyacetophenone Formation) | 300 | More favorable | researchgate.net |
| 800 | - | researchgate.net |
Table 2: Estimated Gibbs Free Energy for Phenol Acylation. researchgate.net
As indicated in Table 2, the formation of C-acylated products (hydroxyacetophenones) is thermodynamically favored at lower temperatures, while higher temperatures favor the formation of the O-acylated product (phenyl acetate). researchgate.net This suggests that temperature can be a critical parameter in controlling the product distribution in the derivatization of phenols. In the case of this compound, the large ortho-substituent would likely further disfavor the formation of the ortho-C-acylated product, making the para-C-acylated product the most thermodynamically stable C-acylated isomer.
Advanced Spectroscopic and Structural Characterization Techniques for Research Purposes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical assignment of 2-(1-Methylnonyl)phenol (B13731974). This technique provides detailed information about the chemical environment of each nucleus, enabling the precise mapping of atomic connectivity and spatial relationships.
2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for deciphering the complex proton (¹H) and carbon-¹³ (¹³C) spectra of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity within the nonyl chain by identifying correlations between adjacent methylene (B1212753) (-CH₂) and methine (-CH) protons. It would also confirm the substitution pattern on the aromatic ring by showing correlations between neighboring aromatic protons. libretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. libretexts.org It would be used to definitively assign the ¹³C chemical shift of each carbon atom in the molecule by linking it to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.org HMBC is critical for establishing the connection between the alkyl chain and the phenol (B47542) ring. For instance, a correlation between the methine proton on the first carbon of the alkyl chain (C1') and the aromatic carbons C1 and C2 would confirm the attachment point.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for stereochemical and conformational analysis. mdpi.com In this compound, NOESY could reveal through-space interactions between the protons of the methyl group on the alkyl chain and the protons on the aromatic ring, helping to define the preferred orientation of the alkyl substituent relative to the phenol ring.
Illustrative ¹H and ¹³C NMR Data for this compound: The following data is hypothetical but represents expected values based on the compound's structure.
| Assignment | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Key 2D NMR Correlations (hypothetical) |
|---|---|---|---|
| Phenolic OH | ~5.0 (broad singlet) | - | NOESY to H-3 |
| Aromatic C2-H | - | ~154.0 | HMBC from H-1', H-3 |
| Aromatic C3-H | ~6.8 | ~115.0 | COSY to H-4; HMBC from H-1' |
| Alkyl C1'-H (methine) | ~3.1 | ~35.0 | COSY to C1'-CH₃, H-2'; HMBC to C1, C2, C6 |
| Alkyl C1'-CH₃ | ~1.3 (doublet) | ~20.0 | COSY to H-1'; HMBC to C1', C2' |
| Terminal -CH₃ | ~0.9 (triplet) | ~14.0 | COSY to adjacent -CH₂ |
Dynamic NMR for Conformational Analysis
The flexible nonyl chain of this compound can adopt multiple conformations. Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at variable temperatures, can be used to study these conformational dynamics. nih.govnih.gov By analyzing changes in line shape and chemical shifts as a function of temperature, it is possible to determine the energy barriers for bond rotations and identify the populations of different conformers in solution. chemrxiv.org This provides insight into the molecule's flexibility and the preferred spatial arrangements of its constituent parts.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is particularly useful for confirming the structure of this compound. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected and then subjected to further fragmentation. This process generates a "fingerprint" fragmentation pattern that is highly characteristic of the molecule's structure. For aromatic compounds like phenols, a prominent molecular ion is typically observed. youtube.com Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Breakage of the bond between the first and second carbons of the alkyl chain, which is a common fragmentation pathway for alcohols and alkyl-substituted compounds. libretexts.org
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the alkyl substituent, which can lead to a stable tropylium (B1234903) ion.
Loss of neutral molecules: Dehydration (loss of H₂O) can occur, although it is more characteristic of alcohols. whitman.edu Phenols often exhibit fragmentation through the loss of carbon monoxide (CO). libretexts.org
Illustrative MS/MS Fragmentation Data for this compound: The following data is hypothetical but represents expected fragmentation patterns.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss / Fragment Identity |
|---|---|---|
| 248.4 (M+) | 233.3 | Loss of CH₃ (methyl radical) |
| 248.4 (M+) | 135.2 | Cleavage of C-C bond in the alkyl chain |
| 248.4 (M+) | 107.1 | Benzylic cleavage leading to a hydroxytropylium ion |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This precision allows for the determination of the exact elemental composition of this compound. By comparing the experimentally measured exact mass with the theoretical mass calculated from its chemical formula (C₁₆H₂₆O), HRMS can unequivocally confirm the molecular formula and rule out other possibilities with the same nominal mass.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. thermofisher.com These two techniques are often complementary. mdpi.com
FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. scielo.org.mx For this compound, FTIR would show characteristic absorption bands for:
O-H stretch: A strong, broad band typically in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group. fiveable.me The broadness is due to hydrogen bonding.
C-H stretches: Bands for aromatic C-H bonds appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the nonyl chain appear just below 3000 cm⁻¹.
C=C stretches: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region. fiveable.me
C-O stretch: A strong band for the phenolic C-O bond is expected around 1200 cm⁻¹. fiveable.me
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. longdom.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the vibrations of the aromatic ring and the carbon backbone of the alkyl chain.
Illustrative Vibrational Spectroscopy Data for this compound: The following data is hypothetical but represents expected vibrational frequencies.
| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹, hypothetical) | Expected Raman Wavenumber (cm⁻¹, hypothetical) | Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | ~3400 | Weak | Strong, Broad (FTIR) |
| Aromatic C-H stretch | ~3050 | ~3050 | Medium |
| Aliphatic C-H stretch | ~2925, 2855 | ~2925, 2855 | Strong |
| Aromatic C=C stretch | ~1600, 1500 | ~1600 | Medium to Strong |
| Phenolic C-O stretch | ~1230 | Medium | Strong (FTIR) |
X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination
There are no published studies detailing the use of X-ray crystallography or single crystal diffraction to determine the solid-state structure of this compound. This type of analysis would require the successful growth of a suitable single crystal of the compound. If such a study were conducted, it would provide precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. This information is fundamental for understanding the compound's physical properties and intermolecular interactions in the solid state. Without experimental data, key crystallographic parameters cannot be reported.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment
The this compound molecule possesses a chiral center at the first carbon of the nonyl chain (the carbon atom bonded to both the phenyl ring and the methyl group). This chirality means the compound can exist as two distinct enantiomers, (R)-2-(1-Methylnonyl)phenol and (S)-2-(1-Methylnonyl)phenol.
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of chiral molecules in solution. nih.gov These techniques measure the differential absorption of left and right circularly polarized light. nih.gov However, no ECD or VCD spectra for this compound have been reported in the scientific literature.
For the absolute configuration to be assigned using these methods, experimental spectra would need to be recorded and then compared to theoretical spectra generated through quantum chemical calculations. This comparison allows for the unambiguous assignment of the R or S configuration to the specific enantiomer being studied. As no such research is available, data on its chiroptical properties remains undetermined.
Computational Chemistry and Theoretical Modeling of 2 1 Methylnonyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, electronic structure, and chemical reactivity. mdpi.com
Density Functional Theory (DFT) is a widely used quantum computational method for investigating the electronic properties of molecules like 2-(1-Methylnonyl)phenol (B13731974). rjpn.orgscispace.com DFT calculations focus on the electron density to determine the energy and structure of a molecule. mdpi.com A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.orgmdpi.com
The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. rjpn.org For phenolic compounds, the electron-rich aromatic ring and the hydroxyl group significantly influence the distribution and energy of these orbitals. The alkyl chain, in this case, the 1-methylnonyl group, primarily acts as an electron-donating group, which can modulate the electron density on the phenol (B47542) ring and thereby influence its reactivity.
DFT studies allow for the calculation of various quantum chemical descriptors that predict reactivity. mdpi.com These parameters, derived from FMO energies, include chemical hardness, softness, electronegativity, and the electrophilicity index, which together provide a detailed profile of the molecule's potential chemical behavior. rjpn.orgmdpi.com
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for a Phenolic Compound
| Parameter | Description | Typical Information Gained |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | Resistance to change in electron distribution | Molecular stability |
| Electronegativity (χ) | Power of an atom to attract electrons | Electron-attracting tendency |
| Electrophilicity Index (ω) | Propensity to accept electrons | Electrophilic nature of the molecule |
Ab initio quantum chemistry methods are calculations based directly on theoretical principles without the inclusion of experimental data. These methods can be used to explore the potential energy surface of this compound, identifying stable conformations (energy minima) and transition states for various chemical reactions. usda.gov
For a molecule with a flexible alkyl chain like this compound, numerous rotational isomers (conformers) exist. Ab initio calculations can determine the relative energies of these conformers, revealing the most probable shapes the molecule will adopt. This is crucial for understanding how the molecule's three-dimensional structure influences its interactions with other molecules. Furthermore, these methods can model reaction mechanisms at a fundamental level, calculating activation energy barriers and providing insights into the preferred pathways for chemical transformations. usda.govnih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov For this compound, MD simulations provide detailed insights into its dynamic behavior, including the flexibility of the long alkyl chain and its interactions with surrounding solvent molecules. nih.govcore.ac.uk
Solvation effects profoundly influence a molecule's behavior. researchgate.net MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water). core.ac.uk These simulations can characterize the structure of the solvation shell around both the hydrophobic alkyl chain and the hydrophilic phenol group. This includes analyzing the number and lifetime of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules, which is critical for understanding its solubility and partitioning behavior. nih.gov
Table 2: Insights from Molecular Dynamics Simulations
| Analyzed Property | Description | Mechanistic Insight |
|---|---|---|
| Conformational Analysis | Study of the different spatial arrangements of the atoms in a molecule. | Reveals the flexibility of the alkyl chain and preferred molecular shapes. |
| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Characterizes the structure of the solvent shell around the molecule. |
| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between the solute and solvent. | Elucidates the specific interactions governing solvation of the hydrophilic phenol group. |
| Solvation Free Energy | The energy change associated with transferring a molecule from a vacuum to a solvent. | Quantifies the favorability of the molecule's interaction with the solvent. |
In Silico Predictions of Molecular Interactions (excluding clinical/safety outcomes)
In silico methods can predict how this compound might interact with biological macromolecules, providing a mechanistic basis for its activity without assessing therapeutic or toxic outcomes.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov Docking studies can be used to investigate how this compound might fit into the binding site of a protein. biomedpharmajournal.orgnih.gov The goal is to identify plausible binding modes and to characterize the non-covalent interactions that stabilize the ligand-protein complex. semanticscholar.org
These interactions include:
Hydrogen bonds: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor.
Hydrophobic interactions: The long, nonpolar methylnonyl chain can form favorable interactions with hydrophobic amino acid residues in a protein's binding pocket.
Pi-stacking: The aromatic phenol ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.
By analyzing the docked poses and their associated interaction energies, researchers can form hypotheses about the key molecular features responsible for binding to a specific protein target. mdpi.com
Table 3: Example of a Hypothetical Ligand-Protein Docking Analysis
| Interacting Residue of Protein | Atom/Group of Ligand | Interaction Type | Estimated Distance (Å) |
|---|---|---|---|
| Aspartic Acid 73 | Hydroxyl Group | Hydrogen Bond | 2.8 |
| Leucine 84 | Methylnonyl Chain | Hydrophobic | 3.9 |
| Valine 101 | Methylnonyl Chain | Hydrophobic | 4.1 |
| Tryptophan 60 | Phenol Ring | Pi-Stacking | 4.5 |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For a group of related alkylphenols, a QSAR model could be developed to provide mechanistic insights into a specific non-clinical endpoint, such as receptor binding affinity.
The process involves calculating a set of numerical parameters, or "molecular descriptors," for each molecule in the series. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Hydrophobicity: (e.g., LogP)
Electronic properties: (e.g., dipole moment, HOMO/LUMO energies from DFT)
Steric properties: (e.g., molecular volume, surface area)
Topological indices: (e.g., branching of the alkyl chain)
A statistical method is then used to build an equation that correlates these descriptors with the observed activity. The resulting model can help identify which molecular properties are most important for the activity under investigation. mdpi.com For instance, a QSAR model for alkylphenols might reveal that activity is strongly correlated with the length and branching of the alkyl chain (steric and hydrophobic factors) and the electron density on the phenolic oxygen (an electronic factor).
Reaction Pathway Analysis and Transition State Modeling for Synthetic Design
The acid-catalyzed alkylation of phenol with a C10 alkene, such as 1-decene (B1663960), can proceed through several competing pathways. The primary routes of interest are O-alkylation, resulting in the formation of an ether, and C-alkylation, which yields the desired alkylphenols. Within C-alkylation, there is a further regiochemical consideration: the alkyl group can attach at the ortho or para position relative to the hydroxyl group of the phenol.
Reaction Pathways and Intermediates
Computational studies, primarily using Density Functional Theory (DFT), have elucidated the mechanistic steps involved in phenol alkylation. A widely accepted mechanism involves the following key stages:
Formation of the Electrophile: In the presence of an acid catalyst (e.g., a sulfonic acid resin), the alkene (1-decene) is protonated to form a secondary carbocation, the decan-2-yl cation. This carbocation is the key electrophilic species that attacks the electron-rich phenol ring. It is important to note that carbocation rearrangements are possible, which could lead to a mixture of alkylphenol isomers. However, for the formation of this compound, the decan-2-yl cation is the requisite intermediate.
Electrophilic Attack: The decan-2-yl cation can then attack the phenol molecule at three potential sites: the oxygen atom of the hydroxyl group (leading to O-alkylation) or the carbon atoms at the ortho and para positions of the aromatic ring (leading to C-alkylation).
O-Alkylation: Attack at the oxygen atom forms a protonated alkylphenyl ether. Subsequent deprotonation yields the alkylphenyl ether. Computationally, this pathway is often found to have a lower activation barrier compared to C-alkylation, suggesting it is a kinetically favored initial step under certain conditions.
C-Alkylation: Direct attack on the aromatic ring at the ortho or para position leads to the formation of a Wheland intermediate (also known as an arenium ion), a resonance-stabilized carbocation. The loss of a proton from this intermediate restores the aromaticity of the ring and yields the corresponding alkylphenol.
Transition State Modeling and Energy Profiles
Transition state theory is a cornerstone of computational reaction analysis. By locating and characterizing the transition state structures for each elementary step, the activation energy (Ea) can be calculated, which is a critical determinant of the reaction rate.
Theoretical models for the alkylation of phenol with alkenes have revealed important details about the transition states:
For O-alkylation , the transition state involves the formation of a C-O bond between the carbocation and the oxygen atom of the phenol.
For C-alkylation , the transition state involves the formation of a C-C bond between the carbocation and either the ortho or para carbon of the phenol ring. The geometry of these transition states is influenced by steric hindrance and electronic effects.
| Reaction Pathway | Description | Estimated Activation Energy (kcal/mol) |
|---|---|---|
| O-Alkylation | Formation of the transition state leading to the alkylphenyl ether. | ~20 - 25 |
| ortho-C-Alkylation | Formation of the transition state for alkylation at the ortho position. | ~28 - 33 |
| para-C-Alkylation | Formation of the transition state for alkylation at the para position. | ~26 - 31 |
Note: These values are estimations based on computational studies of similar, smaller alkene systems and serve to illustrate the relative energetic barriers.
From these estimated energetics, it is evident that O-alkylation is kinetically favored due to its lower activation barrier. However, the formation of the alkylphenyl ether is often reversible under acidic conditions. The ether can undergo a subsequent intramolecular rearrangement (Fries rearrangement) or be cleaved to regenerate the carbocation, which can then lead to the more thermodynamically stable C-alkylated products.
Selectivity and Synthetic Design
The ultimate goal of synthetic design is to control the reaction to produce the desired isomer in high yield. In the case of this compound, this means favoring ortho-C-alkylation. Computational modeling can aid in this by exploring the factors that influence selectivity:
Catalyst Choice: The nature of the acid catalyst can influence the reaction pathway. Bulkier catalysts may sterically hinder the approach to the ortho positions, thereby favoring the para product. Computational models can be used to simulate the interaction between the catalyst, phenol, and the alkene to predict these steric effects.
Reaction Temperature: The relative rates of the competing pathways are temperature-dependent. While O-alkylation may be faster at lower temperatures, higher temperatures can promote the rearrangement of the ether to the more stable C-alkylated products. Transition state analysis can help in predicting the optimal temperature range for maximizing the yield of the desired isomer.
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and transition states. Computational models incorporating solvent effects can provide a more accurate picture of the reaction energetics in different media.
The following table summarizes the key intermediates and transition states in the synthesis of this compound, highlighting the competing pathways.
| Species | Description | Role in Reaction Pathway |
|---|---|---|
| Decan-2-yl cation | Secondary carbocation formed from the protonation of 1-decene. | Primary electrophile. |
| TS_O-alkylation | Transition state for the attack of the decan-2-yl cation on the phenolic oxygen. | Leads to the formation of the alkylphenyl ether. |
| TS_ortho-alkylation | Transition state for the attack of the decan-2-yl cation on the ortho carbon. | Leads to the formation of this compound. |
| TS_para-alkylation | Transition state for the attack of the decan-2-yl cation on the para carbon. | Leads to the formation of 4-(1-methylnonyl)phenol. |
| Wheland Intermediate (ortho) | Resonance-stabilized carbocation formed after attack at the ortho position. | Precursor to this compound. |
| Wheland Intermediate (para) | Resonance-stabilized carbocation formed after attack at the para position. | Precursor to 4-(1-methylnonyl)phenol. |
Environmental Occurrence, Fate, and Transformation Mechanisms in Research
Occurrence and Distribution in Environmental Compartments (e.g., water, soil, sediment)
2-(1-Methylnonyl)phenol (B13731974) is an isomer of nonylphenol (NP), a group of organic compounds that have been identified as environmental contaminants due to their widespread use and persistence. Research on nonylphenols indicates their presence in various environmental matrices, including water, soil, and sediment. nih.gov The release of these compounds into the environment often stems from industrial effluents, agricultural runoff, and the degradation of nonylphenol polyethoxylates (NPEs), which are common surfactants. nih.govcpcb.nic.in
Once in the aquatic environment, the distribution of nonylphenols is governed by their physicochemical properties. Due to their moderate hydrophobicity, they tend to adsorb to particulate matter and accumulate in sediments. nih.govnih.gov Consequently, concentrations of nonylphenols in sediment are often significantly higher than in the overlying water column. nih.gov Studies have detected phenolic compounds in surface water, groundwater, and rainwater, indicating their mobility and potential for widespread distribution. who.intcdc.gov While data specific to the this compound isomer is limited, the general distribution patterns observed for the broader nonylphenol group are considered indicative of its likely environmental behavior. The presence of phenolic compounds in environmental compartments is a subject of ongoing research due to their potential ecological impact. nih.gov
Research Methodologies for Environmental Sampling and Analysis
The accurate quantification of this compound and related compounds in complex environmental matrices requires sophisticated analytical methodologies. The choice of method depends on the sample type (water, soil, sediment) and the required detection limit.
Sample preparation is a critical first step to isolate and concentrate the target analytes from the sample matrix. Common techniques include:
Liquid-Liquid Extraction (LLE): A traditional method where the sample is mixed with an immiscible solvent to extract the phenolic compounds.
Solid-Phase Extraction (SPE): This is a widely used technique where the sample is passed through a cartridge containing a solid adsorbent that retains the analytes. The analytes are then eluted with a small volume of solvent. XAD resins are often used for this purpose. nih.gov
Liquid-Phase Microextraction (LPME): A miniaturized version of LLE that uses minimal solvent, offering a more environmentally friendly approach with high enrichment factors. researchgate.net
Following extraction and concentration, instrumental analysis is performed. The most common techniques for the detection and quantification of alkylphenols are:
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and highly specific method for identifying and quantifying volatile and semi-volatile organic compounds. It is often considered the gold standard for confirmation. epa.gov
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or UV detectors, is another common method. It is particularly suitable for analyzing less volatile or thermally labile compounds. researchgate.netnih.gov
For GC analysis, a derivatization step, such as acetylation, is sometimes employed to improve the chromatographic properties and detection sensitivity of the phenolic compounds. nih.gov
| Analytical Technique | Detector | Sample Matrix | Key Features |
|---|---|---|---|
| Gas Chromatography (GC) | Flame Ionization (FID), Mass Spectrometry (MS) | Water, Soil, Air | High resolution and sensitivity; MS provides structural confirmation. epa.govnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV), Fluorescence, Electrochemical | Water | Suitable for non-volatile compounds; avoids derivatization. researchgate.netnih.gov |
| Liquid-Phase Microextraction (LPME) - HPLC | UV/Fluorescence | Water | High enrichment factors, low solvent usage. researchgate.net |
Abiotic Transformation Pathways
Abiotic transformation involves the degradation of a chemical compound through non-biological processes, such as light (photodegradation) or chemical reactions like hydrolysis and oxidation.
Photodegradation Kinetics and Product Identification
Photodegradation is a significant abiotic pathway for the transformation of phenolic compounds in sunlit surface waters. cdc.gov The process is primarily driven by the interaction of the compound with sunlight, particularly UV radiation. This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is typically more significant and involves reactions with photochemically produced reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and peroxyl radicals. cdc.govcopernicus.org
Research on the photocatalytic degradation of phenol (B47542) and substituted phenols, often using semiconductor catalysts like titanium dioxide (TiO₂), has provided insights into the kinetics and mechanisms of these reactions. nih.govmdpi.com These studies consistently show that the degradation follows pseudo-first-order kinetics. nih.gov The rate of degradation is influenced by the nature and position of the substituent groups on the phenol ring.
The primary mechanism involves the attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates. For phenolic compounds, key identified intermediates include catechol, hydroquinone (B1673460), and benzoquinone. mdpi.com Further oxidation leads to the opening of the aromatic ring and the formation of smaller organic acids like maleic acid and formic acid, which can ultimately be mineralized to carbon dioxide and water. mdpi.com
Hydrolysis and Oxidation Processes in Aqueous Systems
While hydrolysis is not a significant degradation pathway for stable aromatic compounds like phenols, oxidation in aqueous systems is a key transformation process. This oxidation is primarily mediated by highly reactive species, with the hydroxyl radical (•OH) being the most important oxidant in many aquatic environments. copernicus.org
Studies on the aqueous-phase oxidation of phenols have shown that reactions with hydroxyl radicals are rapid and lead to the formation of a variety of products. copernicus.org The initial step is the addition of the hydroxyl radical to the aromatic ring, forming dihydroxycyclohexadienyl radicals. These can then be further oxidized to form hydroxylated phenols (e.g., catechol, hydroquinone) and other products. copernicus.orgmdpi.com Subsequent reactions can lead to the formation of oligomers and, eventually, ring-cleavage products. copernicus.org In some cases, these reactions contribute to the formation of secondary organic aerosols (SOA). copernicus.org Non-photochemical oxidation can also occur under specific conditions, such as high temperature and pressure, where the reaction is typically first-order with respect to both the phenol and oxygen concentration. researchgate.net
Biotic Transformation and Biodegradation Mechanisms
Biodegradation by microorganisms is a crucial process for the removal of this compound and other phenolic compounds from the environment. nih.govijrrjournal.com A wide variety of bacteria and fungi have demonstrated the ability to use phenols as a source of carbon and energy. researchgate.net The rate of biodegradation can vary significantly, with reported half-lives for nonylphenol ranging from a few days to several months, depending on environmental conditions such as temperature, pH, oxygen availability, and the presence of an acclimated microbial community. nih.govwho.int
Microbial Degradation Pathways and Metabolite Identification in Model Systems
The microbial degradation of phenolic compounds has been extensively studied, particularly under aerobic conditions. The central strategy employed by microorganisms involves enzymatic hydroxylation of the aromatic ring, followed by ring cleavage. ijrrjournal.comresearchgate.net
The typical aerobic pathway for phenol degradation proceeds as follows:
Hydroxylation: The first step is the conversion of the phenol to catechol by a monooxygenase enzyme called phenol hydroxylase. researchgate.netnitrkl.ac.in
Ring Cleavage: The catechol intermediate then undergoes fission of the aromatic ring, which is catalyzed by dioxygenase enzymes. This can occur via two main pathways: researchgate.netsemanticscholar.org
Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconate.
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, yielding 2-hydroxymuconic semialdehyde.
Both pathways ultimately produce intermediates, such as succinate, pyruvate, and acetyl-CoA, which can enter the central metabolic cycles of the microorganism, like the tricarboxylic acid (TCA) cycle. ijrrjournal.comnih.gov
While specific pathways for this compound are not well-documented, research on the closely related isomer 4-nonylphenol (B119669) by the bacterium Sphingomonas xenophaga has identified a novel pathway. This pathway involves initial hydroxylation and dearomatization, leading to metabolites such as 4-hydroxy-4-(1-methyl-octyl)-cyclohexa-2,5-dienone and 2-(1-methyl-octyl)-benzene-1,4-diol. core.ac.uk This suggests that the degradation of alkylphenols may involve unique initial steps to handle the alkyl side chain before proceeding to ring cleavage.
| Parent Compound | Process | Identified Intermediates/Metabolites | References |
|---|---|---|---|
| Phenol | Photocatalytic Degradation | Catechol, Hydroquinone, Benzoquinone, Maleic acid, Formic acid | mdpi.com |
| Phenol | Microbial Degradation (Aerobic) | Catechol, cis,cis-Muconate (ortho-pathway), 2-Hydroxymuconic semialdehyde (meta-pathway) | researchgate.netnih.gov |
| 4-Nonylphenol | Microbial Degradation (Sphingomonas xenophaga) | 4-hydroxy-4-(1-methyl-octyl)-cyclohexa-2,5-dienone, 2-(1-methyl-octyl)-benzene-1,4-diol | core.ac.uk |
Enzyme-Catalyzed Biotransformations of Alkylphenols
The biotransformation of alkylphenols, including this compound, is a critical process governing their persistence and fate in the environment. These transformations are primarily mediated by enzymes produced by a variety of microorganisms. The initial enzymatic attack on alkylphenols often involves hydroxylation or the oxidation of the alkyl side chain.
One well-studied group of enzymes involved in the degradation of alkylphenols are monooxygenases. For instance, phenol hydroxylase is a flavoprotein that catalyzes the conversion of simple phenols into their corresponding catechols (o-diols) ebi.ac.uk. This is an essential first step in the aerobic degradation pathway, as the cleavage of the aromatic ring, a very stable structure, typically occurs after the introduction of a second hydroxyl group. The mechanism involves the reduction of the flavin cofactor (FAD) by NADPH, which then reacts with molecular oxygen to form a hydroperoxyflavin intermediate. This powerful oxidizing agent hydroxylates the phenol at the ortho position ebi.ac.uk.
Another important enzyme is 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), produced by Pseudomonas putida. This enzyme acts on 4-alkylphenols by dehydrogenating the substrate to form a quinone methide intermediate, which is then hydrated to an alcohol nih.govresearchgate.net. While the substrate specificity is highest for 4-ethylphenol, the enzyme can act on other 4-alkylphenols, with the specificity constant decreasing as the alkyl chain length increases nih.gov. This type of enzymatic reaction hydroxylates the methylene (B1212753) group adjacent to the benzene (B151609) ring nih.govresearchgate.net. For an ortho-substituted alkylphenol like this compound, the enzymatic transformation pathways would likely involve different but related enzymatic systems capable of recognizing the substitution pattern.
Tyrosinase is another key enzyme in phenol biotransformation. It catalyzes two primary reactions: the ortho-hydroxylation of monophenols to o-diphenols and the subsequent oxidation of these o-diphenols to highly reactive o-quinones nih.gov. These quinones can then undergo non-enzymatic polymerization, leading to the formation of insoluble oligomers, effectively removing the phenolic compound from the aqueous phase nih.gov. The efficiency of tyrosinase can be influenced by factors such as pH and temperature, with optimal activity for phenol degradation often observed around neutral pH nih.gov.
The table below summarizes key enzymes involved in the biotransformation of phenols and their general mechanisms of action.
| Enzyme | General Mechanism | Typical Substrate Class |
| Phenol 2-monooxygenase | Catalyzes the ortho-hydroxylation of simple phenols to catechols, utilizing FAD and NADPH ebi.ac.uk. | Simple Phenols |
| 4-Ethylphenol Methylenehydroxylase (4EPMH) | Acts on the methylene group of the alkyl side chain, proceeding through a quinone methide intermediate to form a chiral alcohol nih.govresearchgate.net. | 4-Alkylphenols |
| Tyrosinase | Mediates the ortho-hydroxylation of monophenols and subsequent oxidation to o-quinones, which then polymerize nih.gov. | Monophenols |
| p-Cresol (B1678582) methylhydroxylase (PCMH) | Similar in action to 4EPMH, it dehydrogenates the substrate to a quinone methide which is then hydrated to a hydroxylated product nih.gov. | p-Cresol, Alkylphenols |
Sorption and Transport Phenomena in Environmental Matrices
The environmental mobility and bioavailability of this compound are largely controlled by its sorption and transport behavior in various environmental compartments, such as soil and sediment. As a member of the alkylphenol class, its relatively high hydrophobicity suggests a strong tendency to partition from the aqueous phase to solid matrices.
Sorption is a key process that attaches contaminants like alkylphenols to soil and sediment particles. This can occur through two main mechanisms: adsorption, the accumulation on the surface of particles, and absorption, the incorporation into the particle's structure fiveable.me. For hydrophobic organic compounds, sorption is predominantly influenced by the organic matter content of the soil or sediment usgs.gov. The organic carbon partition coefficient (Koc) is a useful parameter to quantify this partitioning behavior. A high Koc value indicates a strong tendency for the compound to sorb to organic matter, thereby reducing its concentration in the water phase and limiting its transport usgs.gov. Due to their hydrophobicity, alkylphenols are known to have high partition coefficients, leading to their accumulation in sediments nih.govresearchgate.net.
Several factors influence the extent of sorption in environmental matrices:
Soil/Sediment Organic Matter: This is often the most critical factor for hydrophobic contaminants. Higher organic matter content generally leads to increased sorption capacity fiveable.me.
Soil pH: The pH can affect the surface charge of soil particles and the ionization state of the compound. For phenols, an increase in pH can lead to deprotonation, forming a more water-soluble phenolate (B1203915) anion, which may decrease sorption fiveable.me.
Clay Mineralogy and Content: Clay minerals can contribute to sorption, although their role is often more significant for polar or charged compounds. The type of clay (e.g., kaolinite, smectite) determines the cation exchange capacity and surface area available for interaction fiveable.me.
Soil Texture: The relative proportions of sand, silt, and clay determine the soil's surface area. Finer textured soils with higher clay and silt content provide a larger surface area for sorption to occur fiveable.me.
The transport of this compound in the subsurface is primarily governed by the movement of water. However, the strong sorption of this compound to soil and sediment particles significantly retards its movement relative to the water flow fiveable.me. This retardation effect means that the compound will travel much slower than more soluble contaminants. The primary transport mechanisms include:
Advection: The movement of the dissolved compound with the bulk flow of groundwater fiveable.me.
Dispersion: The spreading of the contaminant plume due to variations in water velocity within the porous medium fiveable.me.
Diffusion: The movement of the compound from areas of higher concentration to lower concentration, which is particularly important in low-permeability soils fiveable.me.
The table below details the key environmental factors and their impact on the sorption of hydrophobic compounds like this compound.
| Environmental Factor | Description | Impact on Sorption |
| Organic Matter Content | The amount of decomposed plant and animal material in the soil or sediment usgs.gov. | Higher content increases sorption capacity for hydrophobic organic compounds fiveable.me. |
| Soil pH | A measure of the acidity or alkalinity of the soil solution fiveable.me. | Can influence the compound's ionization and the surface charge of soil particles, affecting sorption behavior fiveable.me. |
| Clay Mineralogy | The types and amounts of clay minerals present (e.g., smectite, kaolinite) fiveable.me. | Affects surface area and cation exchange capacity, which can influence sorption fiveable.me. |
| Soil Texture | The proportion of sand, silt, and clay particles in the soil fiveable.me. | Finer textures (higher clay/silt) provide a larger surface area, generally leading to greater sorption fiveable.me. |
Isotope Tracing Studies for Environmental Fate Research
Isotope tracing studies, particularly Compound-Specific Isotope Analysis (CSIA), offer a powerful tool for elucidating the environmental fate and transformation pathways of contaminants like this compound nih.govnih.gov. This technique measures the ratios of stable isotopes (e.g., ¹³C/¹²C) within a specific compound. During chemical and biological transformation processes, molecules containing the lighter isotope (e.g., ¹²C) tend to react slightly faster than those with the heavier isotope (e.g., ¹³C). This phenomenon, known as the kinetic isotope effect, leads to a change in the isotopic composition of the remaining, untransformed compound, which becomes enriched in the heavier isotope nih.gov.
By analyzing the isotopic signature of a contaminant at its source and at various points along a flow path, researchers can:
Identify and Quantify Degradation: A systematic enrichment in the heavier isotope in the residual contaminant pool is a strong indicator that biodegradation or abiotic degradation is occurring nih.gov.
Distinguish Between Sources: Different manufacturing processes or sources of a chemical may have distinct initial isotopic signatures, allowing for source apportionment in contaminated environments nih.gov.
Elucidate Transformation Pathways: Different degradation mechanisms (e.g., aerobic vs. anaerobic pathways) can result in different degrees of isotope fractionation nih.gov. By comparing the observed isotope enrichment factor (epsilon, ε) in the field with values from laboratory studies with known degradation pathways, it is possible to infer the dominant transformation processes occurring in situ nih.gov.
For alkylphenols, CSIA can be used to track the biodegradation of the aromatic ring or the alkyl side chain. For example, studies on phenol and cresols have shown that significant carbon isotope fractionation occurs during key initial steps of degradation, such as aerobic ring hydroxylation and anoxic side chain hydroxylation nih.gov. In contrast, other pathways like anoxic carboxylation may produce smaller, less consistent fractionation nih.gov. Applying this methodology to this compound would involve measuring its ¹³C/¹²C ratio in samples from a contaminated site and comparing these values to laboratory experiments where the compound is degraded under controlled aerobic and anaerobic conditions. This would provide valuable insights into its natural attenuation potential and the specific biochemical reactions involved.
The table below outlines the principles and applications of CSIA in environmental fate research for organic contaminants.
| CSIA Principle/Application | Description | Relevance to this compound |
| Kinetic Isotope Effect | The difference in reaction rates between molecules with different isotopes (e.g., ¹²C vs. ¹³C) nih.gov. | Biodegradation of this compound would lead to the remaining compound becoming enriched in ¹³C. |
| Source Apportionment | Differentiating between multiple sources of contamination based on their unique initial isotopic signatures nih.gov. | If this compound entered the environment from different industrial sources, CSIA could potentially be used to distinguish them. |
| Quantification of Degradation | The extent of degradation can be calculated using the Rayleigh equation, which relates the change in isotopic composition to the fraction of contaminant remaining nih.gov. | This would allow for the quantification of in-situ biodegradation of this compound, providing a more accurate assessment of natural attenuation. |
| Pathway Elucidation | Different enzymatic reactions often have characteristic isotope enrichment factors (ε). Comparing field data to lab-derived ε values can help identify the active degradation pathways nih.gov. | By determining the ε value for this compound degradation in the field, it may be possible to determine if aerobic or anaerobic pathways are dominant. |
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
Sample Preparation and Extraction Techniques for Complex Research Samples
Effective sample preparation is crucial to isolate 2-(1-Methylnonyl)phenol (B13731974) from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis. nih.gov
Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating analytes from liquid samples, offering advantages over LLE in terms of reduced solvent consumption and potential for automation. nih.gov The choice of sorbent is key to successful extraction. For phenolic compounds, various types of sorbents are used, including:
Polymeric Sorbents: Materials like polystyrene-divinylbenzene are effective for retaining a broad range of organic compounds, including phenols. nih.gov
Anion-Exchange Sorbents: At a pH above their pKa, phenols are negatively charged and can be retained on anion-exchange sorbents. nih.gov
Graphitized Carbon: This sorbent shows strong interactions with phenols and can be used without sample acidification. nih.gov
Optimization of SPE involves adjusting sample pH (typically acidifying to pH 2-3 to ensure phenols are in their neutral form for retention on reversed-phase sorbents), selecting appropriate conditioning and elution solvents, and determining the sample volume. researchgate.net
Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting phenols from aqueous samples into an immiscible organic solvent. youtube.com Common solvents include hexane, dichloromethane, and diethyl ether. thermofisher.comresearchgate.net Optimization strategies include adjusting the pH of the aqueous phase to suppress ionization of the phenol (B47542), increasing the solvent-to-sample ratio, and performing multiple extractions to improve recovery. researchgate.netgoogle.com Salting out, by adding a salt like sodium chloride to the aqueous phase, can also enhance the extraction efficiency. google.com
| Technique | Parameter | Description | Reference |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Sorbent Type | Anion-exchange, Polymeric (e.g., Strata X), Graphitized Carbon | nih.govnih.govnih.gov |
| SPE | Sample pH | Acidified to < 4 for reversed-phase sorbents to ensure neutral form | |
| SPE | Elution Solvent | Methanol, Acetonitrile, or mixtures with water | nih.gov |
| Liquid-Liquid Extraction (LLE) | Extraction Solvent | n-Hexane, Diethyl Ether, Dichloromethane | thermofisher.comresearchgate.netquora.com |
| LLE | Sample pH | Acidic conditions enhance extraction into the organic phase | researchgate.net |
Microextraction techniques are miniaturized versions of traditional extraction methods that use very small amounts of, or no, solvent. They are considered green analytical techniques and are excellent for concentrating trace analytes.
Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or by exposure to the headspace above the sample (HS-SPME). researchgate.net For phenolic compounds, headspace SPME is often preferred, sometimes coupled with in-situ derivatization to increase volatility. researchgate.net The selection of the fiber coating is critical; common coatings include polydimethylsiloxane/divinylbenzene (PDMS/DVB). researchgate.net Key parameters to optimize include extraction time and temperature, sample agitation, and the addition of salt to the sample to enhance the release of analytes into the headspace. researchgate.net After extraction, the fiber is transferred to the GC injector for thermal desorption of the analytes.
Liquid-Phase Microextraction (LPME): LPME involves the extraction of analytes from an aqueous sample into a micro-drop of an immiscible organic solvent. While not as commonly reported for alkylphenols as SPME, the principles are applicable. It offers high enrichment factors but can be more technically challenging to perform.
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Fiber Coating | PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) | Effective for adsorbing semi-volatile aromatic compounds | researchgate.net |
| Extraction Mode | Headspace (HS) | Minimizes matrix effects from non-volatile components | researchgate.net |
| Derivatization | Acetic anhydride (B1165640) (in-situ) | Increases volatility and chromatographic performance | researchgate.net |
| Extraction Temperature | 40–100 °C | Increases vapor pressure of analytes, enhancing headspace concentration | researchgate.net |
| Extraction Time | 5–60 min | Optimized to allow equilibrium or maximum pre-equilibrium extraction | researchgate.net |
| Salt Addition | NaCl (0-40%) | Increases ionic strength, promoting partitioning of analytes into headspace | researchgate.net |
Method Validation and Quality Assurance in Analytical Research
Method validation is a critical component of analytical science, ensuring that a chosen method is reliable, reproducible, and fit for its intended purpose. For alkylphenols, validation typically involves assessing parameters such as linearity, specificity, accuracy, precision, and sensitivity limits. mdpi.comnih.gov Analytical procedures for these compounds often include extraction, concentration, purification, and instrumental analysis, commonly using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). researchgate.netnih.gov
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com These values are crucial for determining the applicability of a method for trace analysis in various environmental and biological matrices.
While specific LOD and LOQ values for this compound are not widely reported, data for the broader nonylphenol and alkylphenol groups provide insight into the sensitivity of current analytical techniques. For instance, a GC-MS method developed for the simultaneous determination of trace alkylphenols in the atmosphere reported detection limits ranging from 0.0006 to 0.034 ng m⁻³. researchgate.net In another study, an HPLC method using a diode-array detector (DAD) for alkylphenols in water samples established an LOD of 5 ng/mL and an LOQ of 15 ng/mL. nih.gov The sensitivity can be significantly enhanced by using a fluorescence detector (FLD), which lowers the detection limits for certain isomers. nih.gov
The following table summarizes LOD and LOQ values achieved for nonylphenols and related compounds in different research matrices using various analytical methods.
| Analyte Group | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Nonylphenol Isomers (NP) | Atmosphere | GC-MS | 0.0006 - 0.034 ng m⁻³ | Not Reported |
| Alkylphenols | Water | HPLC-DAD | 5 ng/mL | 15 ng/mL |
| 4-n-Nonylphenol | Shellfish | Biacore Biosensor | ~10 ng g⁻¹ | Not Reported |
| Nonylphenols (NPs) | Food | HPLC-MS/MS | 0.14 µg kg⁻¹ | Not Reported |
This table presents data for the general class of nonylphenols or alkylphenols due to the lack of specific data for this compound.
Accuracy, reported as percent recovery, and precision, typically expressed as relative standard deviation (RSD), are fundamental to method validation. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Studies validating methods for alkylphenols demonstrate the performance of these analytical approaches. In the analysis of alkylphenols in milk using HPLC-DAD, the accuracy of the method was confirmed with analyte recoveries ranging from 99.5% to 105.0%. mdpi.com The precision at different concentration levels for intra-day and inter-day measurements was also found to be excellent. mdpi.com For the analysis of trace alkylphenols in the atmosphere, recoveries for the entire procedure were reported as greater than 69%, which was deemed satisfactory for the complexity of the matrix and the low concentration levels. researchgate.net
The table below provides examples of accuracy and precision data from validation studies for alkylphenols.
| Analyte Group | Matrix | Method | Accuracy (% Recovery) | Precision (% RSD) |
| Alkylphenols | Milk | HPLC-DAD | 99.5% - 105.0% | Not specified as excellent |
| Alkylphenols | Atmosphere | GC-MS | >69% | Not Reported |
This table presents data for the general class of alkylphenols due to the lack of specific data for this compound.
Development of Novel Biosensors or Chemo/Bio-Sensors for Research Detection
In recent years, there has been growing interest in developing biosensors as rapid, cost-effective, and portable alternatives to traditional chromatographic methods for environmental monitoring. researchgate.net These devices integrate a biological recognition element (like an antibody, enzyme, or aptamer) with a signal transducer. rsc.org
Research into biosensors for alkylphenols has primarily targeted 4-nonylphenol (B119669) due to its prevalence and estrogenic activity. One notable development is a Biacore biosensor immunoassay for 4-nonylphenols. nih.gov This surface plasmon resonance (SPR)-based biosensor utilized both polyclonal antibodies with broad reactivity towards technical 4-nonylphenol and a monoclonal antibody highly specific to 4-n-nonylphenol. nih.gov For the assay with the monoclonal antibody, a limit of detection of 2 ng ml⁻¹ for 4-n-nonylphenol was achieved. nih.gov When applied to the analysis of spiked shellfish samples, the biosensor demonstrated a detection limit of approximately 10 ng g⁻¹, proving its potential as a preliminary screening tool. nih.gov
Other research has focused on electrochemical biosensors, which offer high sensitivity and selectivity. rsc.org While biosensors specifically designed for the this compound isomer have not been described, the principles used for other nonylphenol isomers could be adapted. This would likely involve the generation of specific biorecognition elements, such as antibodies or molecularly imprinted polymers, that can selectively bind to the unique structure of the this compound isomer.
Mechanistic Research on Biological Interactions of 2 1 Methylnonyl Phenol Excluding Clinical, Safety, and Dosage
In Vitro Studies of Molecular Target Binding and Receptor Activation/Inhibition
Comprehensive searches of scientific literature yielded no specific studies focused on the direct molecular interactions of 2-(1-Methylnonyl)phenol (B13731974) with purified biological targets. Research in this area typically employs a variety of biochemical techniques to characterize the affinity and interaction dynamics between a compound and its putative receptors or enzymes.
Binding Assays with Purified Receptors or Enzymes
No specific data from binding assays for this compound with any purified receptors or enzymes were found in the reviewed literature. Such assays are fundamental in pharmacology and toxicology to determine the binding affinity of a ligand for a receptor, often quantified by constants such as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). For other phenolic compounds, these assays have been used to identify interactions with various targets, including nuclear receptors and enzymes involved in signaling pathways.
Receptor-Ligand Interaction Kinetics and Thermodynamics
There is no available information on the receptor-ligand interaction kinetics (e.g., association rate constant, k_on; dissociation rate constant, k_off) or the thermodynamic profile (e.g., changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)) for this compound. These studies, often conducted using techniques like surface plasmon resonance (SPR), provide deeper insights into the stability and nature of the ligand-receptor complex.
Cellular Pathway Modulation in Model Systems (e.g., cell lines, primary cultures)
The influence of this compound on intracellular signaling cascades and gene regulation has not been specifically documented. Research on other phenolic compounds suggests that they can modulate a wide array of cellular pathways that are crucial for cellular functions such as proliferation, inflammation, and apoptosis. nih.govnih.gov
Investigation of Signal Transduction Pathways
No studies investigating the specific effects of this compound on signal transduction pathways were identified. Generally, phenolic compounds have been shown to interact with key signaling cascades, including:
Mitogen-Activated Protein Kinase (MAPK) pathways: Such as ERK, JNK, and p38, which are involved in stress responses and cell proliferation. nih.gov
Nuclear Factor-kappa B (NF-κB) signaling: A critical pathway in regulating inflammatory responses. nih.gov
Phosphoinositide 3-kinase (PI3K)/Akt pathway: A major regulator of cell survival and growth. nih.govnih.gov
However, the specific impact of the this compound isomer on these or other pathways remains uninvestigated.
Gene Expression and Proteomic Profiling in Response to Exposure
No data from gene expression or proteomic profiling studies in response to exposure to this compound are available. These high-throughput screening methods, such as microarray or RNA-sequencing, are used to create a "signature" of a chemical's effect by identifying which genes are up- or down-regulated, providing clues to its mechanism of action. epa.govfrontiersin.org
Enzyme-Catalyzed Biotransformation and Metabolism in Research Models (e.g., liver microsomes, isolated enzymes)
While no studies have exclusively examined the biotransformation of the this compound isomer, research on the metabolism of the broader nonylphenol (NP) mixture provides relevant insights into potential metabolic pathways. The liver microsomal drug-metabolizing system, which contains cytochrome P450 (CYP) enzymes, is central to the metabolism of many xenobiotics, including phenolic compounds. nih.govnih.gov
Metabolism generally proceeds in two phases. Phase I reactions, primarily catalyzed by CYP enzymes, introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis). nih.gov Phase II reactions involve the conjugation of these groups with endogenous molecules (e.g., glucuronic acid) to increase water solubility and facilitate excretion. nih.gov
A key study on the metabolism of a [14C]-labeled nonylphenol mixture using rat and human liver microsomes demonstrated that product formation was dependent on NADPH and could be inhibited by general CYP inhibitors. drugbank.com This indicates a central role for cytochrome P450 enzymes in the Phase I metabolism of nonylphenol isomers. The study further implicated CYP2B isozymes as being significantly involved in this process. drugbank.com
The table below summarizes findings from the in vitro metabolism study of the nonylphenol (NP) mixture, which may share metabolic pathways with the specific this compound isomer.
| Research Model | Key Findings for Nonylphenol (Mixture) | Implicated Enzymes | Reference |
|---|---|---|---|
| Rat Hepatic Microsomes | Metabolism is NADPH-dependent. Inhibited by P450 inhibitors (piperonyl butoxide, SKF525). Microsomes from phenobarbital-treated rats (induces CYP2B) showed significantly higher activity. | Cytochrome P450 enzymes, particularly CYP2B2 pathway suggested to be predominant. | drugbank.com |
| Human Microsomes / Transfected Cells | Microsomes from human CYP2B6 transfected cells metabolized nonylphenols. | CYP2B6 | drugbank.com |
Identification of Metabolites and Metabolic Pathways
The metabolism of phenolic xenobiotics is a critical process that determines their biological activity and clearance from the body. This biotransformation typically occurs in two phases: Phase I functionalization and Phase II conjugation. nih.gov For a compound like this compound, metabolic pathways would likely involve modifications to both the aromatic ring and the alkyl side chain.
Phase I Metabolism: Phase I reactions introduce or expose polar functional groups, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. mdpi.com For this compound, the primary Phase I metabolic pathways are expected to be:
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenol (B47542) ring to form catechol or hydroquinone (B1673460) derivatives. This is a common pathway for simple phenols and is a critical step in their metabolism. researchgate.net
Alkyl Chain Oxidation: The long 1-methylnonyl side chain is a prime target for oxidation at various positions. This can include hydroxylation at the terminal (ω-oxidation) or sub-terminal (ω-1 oxidation) carbons, leading to the formation of alcohols, which can be further oxidized to aldehydes, ketones, and carboxylic acids.
Phase II Metabolism: Following Phase I reactions, the newly formed polar groups on the metabolites are susceptible to conjugation with endogenous molecules, which significantly increases their water solubility and facilitates excretion. nih.gov Key Phase II pathways include:
Glucuronidation: The phenolic hydroxyl group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
Sulfation: The phenolic hydroxyl group can also be sulfated by sulfotransferases (SULTs).
These pathways convert the lipophilic parent compound into more water-soluble metabolites that can be eliminated from the body. nih.gov Some studies on phenolic compounds have revealed the formation of more lipophilic products, suggesting that alternative, less common metabolic pathways may also exist. nih.gov
Table 1: Potential Metabolites of this compound
| Phase | Reaction Type | Potential Metabolite Structure |
| Phase I | Aromatic Hydroxylation | Dihydroxy-2-(1-methylnonyl)benzene |
| Phase I | Alkyl Chain Hydroxylation | 2-(Hydroxy-1-methylnonyl)phenol |
| Phase I | Alkyl Chain Oxidation | 2-(Oxo-1-methylnonyl)phenol |
| Phase II | Glucuronidation | 2-(1-Methylnonyl)phenyl glucuronide |
| Phase II | Sulfation | 2-(1-Methylnonyl)phenyl sulfate |
Cytochrome P450 and Conjugation Enzyme Involvement
The biotransformation of this compound is predicted to be heavily reliant on the activity of specific enzyme superfamilies.
Cytochrome P450 (CYP) Enzymes: The CYP superfamily is central to Phase I metabolism of a vast number of xenobiotics. mdpi.com While specific isozymes for this compound have not been identified, research on other phenols and alkylphenols points to the likely involvement of several key enzymes. The metabolism of phenol itself involves CYP2E1, CYP2B, and CYP2F2. nih.gov Given the structure of this compound, isoforms from the CYP1, CYP2, and CYP3 families are the most probable catalysts for its oxidative metabolism. nih.gov The specific enzymes involved would be responsible for the hydroxylation of both the aromatic ring and the aliphatic side chain.
Conjugation Enzymes: Phase II metabolism is catalyzed by a different set of enzymes. For phenolic compounds, the most important are:
UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for attaching glucuronic acid to the phenol group, a major pathway for detoxification and elimination. researchgate.net
Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group to the phenolic hydroxyl, another key conjugation reaction.
The relative contribution of UGTs and SULTs can vary depending on the specific structure of the phenol and its concentration.
Table 2: Key Enzyme Families in the Metabolism of Phenolic Compounds
| Phase | Enzyme Superfamily | Primary Function | Example Isoforms (from related compounds) |
| Phase I | Cytochrome P450 (CYP) | Oxidation (e.g., hydroxylation) | CYP1A2, CYP2D6, CYP2E1, CYP3A4 |
| Phase II | UDP-Glucuronosyltransferases (UGT) | Glucuronide Conjugation | UGT1A family, UGT2B family |
| Phase II | Sulfotransferases (SULT) | Sulfate Conjugation | SULT1A1, SULT1E1 |
Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects
Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure influences its biological activity. For phenolic compounds, key structural features that dictate their mechanistic effects include the nature of the aromatic ring, the properties of the hydroxyl group, and the characteristics of any substituents. nih.gov For this compound, the critical features are the phenolic -OH group and the long, branched C10 alkyl chain.
The antioxidant properties of phenols, for instance, are heavily dependent on the stability of the phenoxyl radical formed after donating a hydrogen atom. nih.gov The alkyl group in the ortho position of this compound can influence the reactivity of the hydroxyl group through steric and electronic effects. The long nonyl chain imparts significant lipophilicity (fat-solubility) to the molecule, which will strongly influence its absorption, distribution within the body, and interaction with biological membranes and hydrophobic binding pockets of proteins.
Design and Synthesis of Analogues for SAR Elucidation
To systematically investigate the SAR of this compound, medicinal chemists would typically design and synthesize a series of structural analogues. nih.govnih.gov This process allows researchers to probe the importance of different parts of the molecule for a specific biological effect.
Strategies for creating analogues of this compound for SAR studies would include:
Alkyl Chain Modification: Synthesizing compounds with varying chain lengths (e.g., shorter or longer than nonyl), different branching patterns, or the introduction of functional groups (e.g., double bonds, hydroxyls) on the chain. This would help determine how lipophilicity and chain shape affect activity.
Positional Isomerism: Moving the (1-Methylnonyl) group to the meta or para positions on the phenol ring to see how its location relative to the hydroxyl group impacts biological interactions.
Aromatic Ring Substitution: Adding other substituents (e.g., halogens, methoxy (B1213986) groups) to the phenol ring to alter its electronic properties and steric profile.
Hydroxyl Group Modification: Replacing the phenolic hydroxyl with other functional groups (e.g., a methoxy group, a thiol) to confirm the importance of the -OH group for activity, a strategy known as bioisosteric replacement. researchgate.net
Such studies, common in drug design, allow for the optimization of a molecule's properties by correlating specific structural changes with changes in biological outcomes. nih.govnih.gov
Correlation of Molecular Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies use computational chemistry to find mathematical correlations between the physicochemical properties of molecules and their biological activities. springernature.com These properties are quantified using molecular descriptors.
For phenolic compounds, several key descriptors are often correlated with biological activity: nih.govnih.gov
Lipophilicity (log P or log Kow): This describes a compound's solubility in lipids versus water. The long alkyl chain of this compound gives it a high log P value, suggesting it will readily partition into cell membranes and fatty tissues. researchgate.net
Electronic Properties: Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) relate to a molecule's ability to donate or accept electrons. The gap between HOMO and LUMO can be an indicator of chemical reactivity and bioactivity. nih.gov
Steric Descriptors: These quantify the size and shape of the molecule, which are critical for how well it fits into an enzyme's active site or a receptor's binding pocket.
Thermodynamic Properties: Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond is a crucial descriptor for predicting antioxidant activity, as it represents the energy needed to break the bond and donate the hydrogen atom. nih.gov
By calculating these descriptors for a series of this compound analogues and measuring their biological activity, researchers could build predictive QSAR models to understand the key drivers of their mechanistic effects.
Table 3: Key Molecular Descriptors for SAR of Phenolic Compounds
| Descriptor Class | Specific Descriptor | Property Measured | Relevance to this compound |
| Lipophilicity | log P (or log Kow) | Hydrophobicity | High value due to C10 chain; influences membrane interaction |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Relates to reactivity and antioxidant potential |
| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Strength of the O-H bond | Predicts free-radical scavenging ability |
| Steric | Molecular Volume/Surface Area | Size and shape of the molecule | Determines fit in biological binding sites |
Omics Approaches (Proteomics, Metabolomics, Lipidomics) to Elucidate Molecular Mechanisms in Research
Omics technologies provide a powerful, systems-level approach to understanding the molecular mechanisms of a compound's biological effects. nih.govthermofisher.com Rather than focusing on a single target, these methods survey global changes in entire classes of molecules (e.g., proteins, metabolites, lipids) within a biological system after exposure to a substance like this compound.
Proteomics: This is the large-scale study of proteins. By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers could identify which proteins are up- or down-regulated. This can reveal the cellular pathways that are impacted by the compound, potentially identifying its direct protein targets or downstream effects of its activity. nih.gov
Metabolomics: This involves the comprehensive analysis of metabolites in a biological sample. Metabolomics can provide a functional readout of cellular activity. mdpi.com Treatment with this compound could alter metabolic pathways such as energy metabolism, amino acid synthesis, or fatty acid metabolism. Identifying these changes helps to build a picture of the compound's physiological impact.
Lipidomics: As a highly lipophilic molecule, this compound may interact with or perturb lipid metabolism. Lipidomics, the study of the complete lipid profile, could reveal changes in the composition of cell membranes or the levels of signaling lipids in response to the compound.
Integrating data from these different omics layers (a multi-omics approach) can provide a comprehensive and unbiased view of the molecular mechanisms of this compound, generating new hypotheses about its mode of action that can be tested in further research. mdpi.com
Potential Research Applications Beyond Core Chemistry Excluding Product Development/clinical Trials
Role in Advanced Materials Research as a Synthetic Intermediate (excluding final material properties)
Phenolic compounds are foundational precursors in the synthesis of a wide range of polymers and advanced materials. researchgate.net For instance, phenol (B47542) and its derivatives are key monomers in the production of phenolic resins (such as Bakelite) and polycarbonates. researchgate.netresearchgate.net The hydroxyl group on the phenol ring is reactive and can participate in condensation polymerization reactions. ksu.edu.sa
In this context, 2-(1-Methylnonyl)phenol (B13731974) could theoretically serve as a functional monomer or a modifying agent in polymer synthesis. The long, branched nonyl chain would be expected to impart specific solubility and processing characteristics to the resulting polymer intermediates. Its incorporation into a polymer backbone could influence the rheological properties of the pre-polymerized material, a critical factor in processes like molding and extrusion. The synthesis of polymers often involves the functionalization of hydroxyl groups to create more reactive sites for polymerization. mdpi.com Therefore, this compound could be a versatile building block in creating new synthetic polyphenols. mdpi.com However, it is important to note that studies specifically documenting the use of this compound as a synthetic intermediate in advanced materials research are not prevalent in the reviewed literature.
Application in Research on Biological Probes and Imaging Agents
Phenolic moieties are integral components of many fluorescent probes and imaging agents used in biological research. mdpi.com These molecules are designed to detect and visualize specific analytes, ions, or biological processes within living cells and tissues. nih.govnih.gov The fluorescence properties of these probes can often be modulated by the chemical environment or by specific binding events, making them powerful tools for bio-imaging. mdpi.com
The phenol group in a molecule like this compound could be chemically modified to attach a fluorophore, a process that is common in the development of new imaging agents. researchgate.net The lipophilic nonyl tail could facilitate the probe's integration into cellular membranes or other nonpolar environments, potentially allowing for the imaging of processes within these biological compartments. While the intrinsic fluorescence of this compound itself is not reported, its scaffold represents a potential starting point for the synthesis of targeted imaging agents. google.com It is crucial to underscore that while the phenolic structure is common in biological probes, no specific research has been published on the development of this compound for these applications.
Catalytic Activity or Ligand Role in Novel Chemical Processes
The hydroxyl group of a phenol can be deprotonated to form a phenoxide ion, which is an excellent ligand for a wide variety of metal ions. This property allows phenolic compounds to be used as ligands in the synthesis of metal complexes that can act as catalysts in a range of chemical transformations. mdpi.com These catalysts are pivotal in developing more efficient, selective, and sustainable chemical processes.
The this compound molecule could act as a ligand, where the oxygen atom coordinates to a metal center. The bulky nonyl group would create a specific steric environment around the metal, which could influence the selectivity and activity of the catalyst. mdpi.com For example, in polymerization catalysis, the steric properties of the ligands can control the microstructure of the resulting polymer. Phenolic compounds have been investigated for their catalytic activity in oxidation reactions, often in the presence of metal oxides. researchgate.netmdpi.com Although the general class of phenols has been explored for catalytic applications, there is currently no specific research available that details the use of this compound either as a catalyst itself or as a ligand in a catalytic system.
Future Directions and Unanswered Questions in 2 1 Methylnonyl Phenol Research
Emerging Methodologies and Technologies for Investigation
The complexity of nonylphenol mixtures, which can consist of over a hundred isomers, presents a significant analytical challenge. nih.govnih.gov Future research on 2-(1-methylnonyl)phenol (B13731974) will heavily rely on the advancement of analytical techniques capable of isomer-specific separation and identification.
Advanced Chromatographic Techniques: Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is an emerging and powerful tool for the detailed analysis of complex nonylphenol isomer mixtures. tandfonline.comnih.gov This technique offers superior resolution compared to conventional gas chromatography, enabling the separation of a greater number of individual isomers. nih.gov Further development and optimization of GCxGC methods will be crucial for accurately identifying and quantifying this compound in various environmental and biological samples. tandfonline.com
High-resolution capillary gas chromatography-mass spectrometry (GC-MS) has also demonstrated the ability to resolve a significant number of para-substituted nonylphenol isomers. oup.com Continued advancements in column technology and mass spectrometry will likely improve the separation of ortho-substituted isomers like this compound.
High-performance liquid chromatography (HPLC), particularly with specialized columns such as graphitic carbon, has shown potential for separating nonylphenol isomers. researchgate.net Exploring novel stationary phases and mobile phase compositions in HPLC could provide alternative or complementary methods to GC-based analyses.
Spectroscopic and Computational Approaches: Advanced spectroscopic methods, in conjunction with computational modeling, are expected to play a more significant role in elucidating the structure and properties of this compound. Detailed analysis of mass spectral fragmentation patterns can help in distinguishing between different isomer groups based on the substitution of the alpha-carbon on the alkyl chain. oup.com
Quantitative structure-activity relationship (QSAR) models are valuable for predicting the biological activities of phenolic compounds. nih.gov Future research could focus on developing isomer-specific QSAR models for nonylphenols to predict the estrogenic activity and other toxicological endpoints of this compound based on its unique structural features. nih.govnih.gov
The table below summarizes emerging methodologies for the investigation of this compound.
| Methodology | Application in this compound Research | Potential Advancements |
| GCxGC-TOF-MS | Isomer-specific separation and identification in complex mixtures. tandfonline.comnih.gov | Method optimization for routine analysis in various matrices. tandfonline.com |
| High-Resolution Capillary GC-MS | Resolution of a significant number of nonylphenol isomers. oup.com | Improved column technology for better separation of ortho-isomers. |
| HPLC with Graphitic Carbon Columns | Separation of nonylphenol isomers. researchgate.net | Development of novel stationary phases for enhanced resolution. |
| Advanced Mass Spectrometry | Structural elucidation based on fragmentation patterns. oup.com | Improved techniques for distinguishing closely related isomers. |
| QSAR Modeling | Prediction of estrogenic activity and other toxicological endpoints. nih.govnih.gov | Development of isomer-specific models for nonylphenols. |
Interdisciplinary Research Opportunities
The study of this compound offers numerous opportunities for collaboration across different scientific disciplines. Addressing the knowledge gaps associated with this compound requires a multi-faceted approach.
Environmental Science and Toxicology: A critical area for interdisciplinary research is understanding the isomer-specific fate, transport, and toxicity of this compound in the environment. nih.govnih.gov This involves collaboration between environmental chemists who can develop methods to detect and quantify the isomer in various environmental compartments (water, soil, sediment, and air) and toxicologists who can assess its specific biological effects, including its potential as an endocrine disruptor. nih.govnih.gov Given that different nonylphenol isomers exhibit varying estrogenic potencies, determining the specific risk associated with this compound is a key research question. nih.govnih.gov
Synthetic Chemistry and Analytical Chemistry: A major challenge in the isomer-specific analysis of nonylphenols is the lack of pure, certified reference standards for the vast number of isomers. nih.gov This presents a significant opportunity for collaboration between synthetic organic chemists and analytical chemists. The development of efficient and cost-effective methods for the synthesis and purification of this compound is essential for its accurate identification and quantification in research and monitoring studies. nih.gov
Food Science and Public Health: The presence of nonylphenol isomers in the food chain is a growing concern. tandfonline.comnih.gov Interdisciplinary research involving food scientists, analytical chemists, and public health experts is needed to investigate the occurrence of this compound in various foodstuffs, understand its potential for bioaccumulation, and assess the dietary exposure and associated health risks to the human population. tandfonline.comnih.gov
The table below outlines potential interdisciplinary research opportunities for this compound.
| Collaborating Disciplines | Research Focus | Key Research Questions |
| Environmental Chemistry & Toxicology | Isomer-specific environmental fate and endocrine disruption potential. nih.govnih.gov | What are the degradation pathways of this compound in different environmental compartments? What is its specific estrogenic activity compared to other nonylphenol isomers? |
| Synthetic Chemistry & Analytical Chemistry | Development of certified reference standards. nih.gov | What is the most efficient synthetic route to produce high-purity this compound? How can its purity be certified for use as an analytical standard? |
| Food Science, Analytical Chemistry & Public Health | Dietary exposure and risk assessment. tandfonline.comnih.gov | What is the prevalence and concentration of this compound in different food groups? What is the potential for its bioaccumulation in the food chain? |
Challenges and Outlook for Fundamental Studies
Despite the advancements in analytical techniques, several fundamental challenges remain in the study of this compound.
Synthesis and Isomer Separation: The synthesis of specific branched alkylphenols like this compound can be complex and is a significant hurdle for detailed research. nih.gov Furthermore, the separation of this specific isomer from a complex mixture of other nonylphenols remains a formidable analytical task due to their similar physicochemical properties. nih.govnih.gov
Understanding Isomer-Specific Effects: A major unanswered question is how the ortho-substitution and the specific branching of the nonyl group in this compound influence its biological activity and environmental behavior compared to its para-substituted counterparts and other branched isomers. nih.gov Research is needed to establish clear structure-activity relationships for the various nonylphenol isomers. nih.gov
Metabolism and Degradation Pathways: The metabolic and degradation pathways of individual nonylphenol isomers are not well understood. nih.gov It is known that different isomers can have varying rates of biodegradation. nih.gov A key research need is to elucidate the specific enzymatic processes involved in the breakdown of this compound and to identify its transformation products, which may also have biological activity. nih.gov
Outlook: The future of this compound research will be characterized by a move towards more granular, isomer-specific investigations. The development of advanced analytical tools will be the cornerstone of this progress, enabling more accurate risk assessments and a deeper understanding of the environmental and health implications of this specific compound. Overcoming the challenges in synthesis and the elucidation of isomer-specific biological activities will require concerted efforts from researchers across multiple disciplines. This will ultimately lead to a more comprehensive understanding of the role of individual nonylphenol isomers in the broader context of environmental contaminants.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-Methylnonyl)phenol, and what catalytic systems are optimal for its ortho-alkylation?
- Methodological Answer : The rhenium-catalyzed ortho-alkylation of phenols is a key method for synthesizing this compound. The procedure involves reacting phenol with 1-decene in the presence of dirhenium decacarbonyl (Re₂(CO)₁₀) and mesitylene as a solvent. Critical parameters include a reaction temperature of 140°C and a 12-hour reaction time under nitrogen atmosphere. Hazard analysis for reagents like dirhenium decacarbonyl (toxic, air-sensitive) and phenol (corrosive) must precede experimentation .
- Key Data : Yield optimization requires precise stoichiometric ratios (e.g., phenol:1-decene:Re₂(CO)₁₀ = 1:2:0.05) and inert conditions to prevent catalyst deactivation.
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX software (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and hydrogen-bonding interactions. For non-crystalline samples, complementary techniques like NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) validate molecular identity .
- Example : In analogous phenol derivatives, intramolecular hydrogen bonds (O–H⋯N) and intermolecular interactions (C–H⋯O) are critical for stabilizing crystal packing .
Q. What safety protocols are essential when handling this compound and its precursors?
- Methodological Answer : A pre-experimental hazard assessment is mandatory. Key steps include:
- Ventilation : Use fume hoods for volatile reagents (e.g., mesitylene).
- PPE : Chemical-resistant gloves (nitrile) and safety goggles.
- Waste Disposal : Neutralize phenol residues with sodium bicarbonate before disposal.
- Reference : Guidelines from Prudent Practices in the Laboratory (National Academies Press) and ACS hazard assessment tools are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in the ortho-alkylation of phenol derivatives?
- Methodological Answer : Variables to optimize include:
- Catalyst Loading : Incremental increases in Re₂(CO)₁₀ (0.01–0.1 equivalents) to balance cost and yield.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but could alter regioselectivity.
- Temperature Gradients : Kinetic vs. thermodynamic control at varying temperatures (e.g., 100–160°C).
- Data Interpretation : Gas chromatography-mass spectrometry (GC-MS) monitors side products (e.g., para-alkylated isomers) .
Q. What mechanistic insights explain the role of rhenium catalysts in the ortho-alkylation process?
- Methodological Answer : The proposed mechanism involves:
Catalyst Activation : Thermal decarbonylation of Re₂(CO)₁₀ generates active Re species.
Alkene Coordination : 1-Decene binds to the Re center, facilitating C–H activation at phenol’s ortho position.
Reductive Elimination : Formation of the C–C bond and regeneration of the catalyst.
- Advanced Tools : Density functional theory (DFT) calculations model transition states, while in-situ IR spectroscopy tracks carbonyl ligand displacement .
Q. How can thermodynamic properties (e.g., ΔfH°gas) of this compound be experimentally determined?
- Methodological Answer : Combustion calorimetry measures enthalpy of formation (ΔfH°). For vapor-phase studies, gas-phase Fourier-transform infrared (FTIR) spectroscopy coupled with thermogravimetric analysis (TGA) quantifies thermal stability.
- Comparative Data : Analogous compounds like 2-(1-methylpropyl)phenol show ΔfH°gas values of −294.6 kJ/mol, providing a benchmark for computational validation .
Q. What strategies resolve contradictions in spectroscopic data for branched alkylphenols?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 1.2–1.5 ppm for methyl groups) arise from conformational flexibility. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
